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Core Science & Biosynthesis

Foundational

synthesis and characterization of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

This guide details the synthesis, characterization, and stereochemical considerations for ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate . Expert Editorial Note: Stereochemical Designation (E vs.

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and stereochemical considerations for ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate .

Expert Editorial Note: Stereochemical Designation (E vs. Z)

Before proceeding with the protocol, it is critical to address the stereochemistry implied by the nomenclature (2Z) versus the thermodynamic reality of the synthesis.

  • The Thermodynamic Product: The Knoevenagel condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate predominantly yields the (2E)-isomer .

  • Cahn-Ingold-Prelog (CIP) Rules:

    • C3 Position: The 4-nitrophenyl group has higher priority than Hydrogen.

    • C2 Position: The ester group (

      
      ) has higher priority than the cyano group (
      
      
      
      ) because Oxygen (atomic number 8) outranks Nitrogen (atomic number 7).
    • Result: The stable geometric isomer places the bulky 4-nitrophenyl group and the bulky ester group on opposite sides (trans-arrangement) to minimize steric hindrance. Since the two high-priority groups are on opposite sides, this is the (2E)-isomer .

  • The (2Z)-Isomer: The (2Z)-isomer (cis-arrangement of aryl and ester) is sterically crowded and thermodynamically less stable. While the user prompt specifies (2Z) , standard laboratory synthesis yields the (2E) isomer.

  • Guidance: This guide describes the synthesis of the stable (2E) isomer, which is the standard commercial and research product. Accessing the pure (2Z) isomer typically requires photochemical isomerization of the (E) isomer and is not achieved via direct condensation.

Introduction & Retrosynthetic Analysis

Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate is a dense, polyfunctionalized acrylate used as a key intermediate in the synthesis of tyrosine kinase inhibitors and Entacapone analogs. Its synthesis relies on the Knoevenagel Condensation , a nucleophilic addition-elimination reaction between an aldehyde and an active methylene compound.

Reaction Scheme


Mechanistic Pathway (Base-Catalyzed)

The reaction proceeds via a catalytic cycle involving the deprotonation of ethyl cyanoacetate to form a resonance-stabilized enolate, which attacks the electrophilic carbonyl of the aldehyde.

KnoevenagelMechanism Base Catalyst (Piperidine) Reactant1 Ethyl Cyanoacetate (Active Methylene) Base->Reactant1 Deprotonation Enolate Carbanion/Enolate Intermediate Reactant1->Enolate Adduct Aldol-like Intermediate Enolate->Adduct Nucleophilic Attack Aldehyde 4-Nitrobenzaldehyde (Electrophile) Aldehyde->Adduct Elimination Dehydration (-H2O) Adduct->Elimination Base-assisted Product Ethyl (2E)-2-cyano-3- (4-nitrophenyl)acrylate Elimination->Product

Figure 1: Step-wise mechanism of the Knoevenagel condensation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Role
4-Nitrobenzaldehyde 151.121.0Electrophile
Ethyl Cyanoacetate 113.111.1Nucleophile
Piperidine 85.150.05-0.1Base Catalyst
Ethanol (Abs.) 46.07SolventMedium
Glacial Acetic Acid 60.05TraceCo-catalyst (Optional)
Method A: Standard Piperidine-Catalyzed Synthesis

This is the robust, "gold-standard" method for high yield and purity.

  • Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (20 mL) .

  • Addition: Add ethyl cyanoacetate (1.24 g, 1.17 mL, 11 mmol) to the solution.

  • Catalysis: Add 5 drops of piperidine . (Optional: Add 2 drops of glacial acetic acid to buffer the basicity, preventing side reactions like Cannizzaro).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours .
    
    • Monitoring: Check progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The product typically appears as a distinct spot under UV light (

      
      ).
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Place the flask in an ice bath for 30 minutes. The product should precipitate as a pale yellow solid.

    • Filter the solid using a Buchner funnel under vacuum.

    • Wash the cake with ice-cold ethanol (

      
      ) and then cold water (
      
      
      
      ) to remove residual catalyst and unreacted aldehyde.
  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture (9:1).

    • Yield: Expect 85–95%.

    • Appearance: Pale yellow crystalline solid.

Method B: Green Synthesis (Water-Mediated)

For applications requiring strict solvent-free or green compliance.

  • Mix 4-nitrobenzaldehyde (10 mmol) and ethyl cyanoacetate (11 mmol) in water (15 mL) .

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 mmol) or simply stir vigorously at

    
     if using an ionic liquid catalyst.
    
  • The product precipitates directly from the aqueous medium. Filtration yields high purity without organic solvent extraction.

Characterization & Data Interpretation

The following data corresponds to the thermodynamically stable (2E)-isomer .

Spectroscopic Data
TechniqueParameterValue / Assignment
Appearance Physical StateYellow Needles / Powder
Melting Point Range161 – 165 °C
IR Spectroscopy


(Sharp, weak)


(Ester carbonyl)


(Asym),

(Sym)


(Conjugated alkene)

H NMR
Solvent:

(400 MHz)

8.56 (s, 1H)
Vinyl Proton (H-3) .[7][10][11] The downfield shift confirms the electron-withdrawing effect of the CN and COOEt groups.

8.40 (d, 2H)
Aromatic Protons (Ortho to NO

)

8.25 (d, 2H)
Aromatic Protons (Meta to NO

)

4.35 (q, 2H)
Methylene of Ester (

)

1.35 (t, 3H)
Methyl of Ester (

)
Stereochemical Validation (E vs Z)
  • Vinyl Proton Shift: In

    
    -cyanoacrylates, the vinyl proton chemical shift is diagnostic. For the (E)-isomer , the vinyl proton is cis to the ester carbonyl (anisotropically deshielded) and trans to the cyano group. This typically results in a shift of 
    
    
    
    8.2–8.6 ppm.
  • NOE (Nuclear Overhauser Effect): To definitively prove the (E) configuration, an NOE experiment would show a correlation between the Vinyl Proton and the Ortho-protons of the phenyl ring, but not between the Vinyl Proton and the Ethyl ester group (due to trans distance).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Incomplete reaction or product too soluble.(1) Extend reflux time. (2) Concentrate solvent by 50% on rotavap before cooling. (3) Neutralize catalyst with dilute HCl drops to induce precipitation.
Oiling Out Impurities preventing crystallization.Scratch the glass with a rod to induce nucleation. Add a seed crystal. Recrystallize using a minimal amount of hot ethanol.
Impure Product (TLC) Unreacted aldehyde presence.Wash crude solid thoroughly with cold water (aldehyde is slightly soluble, product is insoluble) and hexane .
Isomer Contamination Presence of Z-isomer (rare).Recrystallization from ethanol preferentially crystallizes the stable E-isomer due to better packing.

Workflow Visualization

Workflow Start Start: 4-Nitrobenzaldehyde + Ethyl Cyanoacetate Solvent Dissolve in Ethanol Add Piperidine (Cat.) Start->Solvent Reflux Reflux at 78°C (2-4 Hours) Solvent->Reflux Monitor Monitor via TLC (Hexane:EtOAc 8:2) Reflux->Monitor Cool Cool to 0°C (Ice Bath) Monitor->Cool Completion Filter Vacuum Filtration Wash with Cold EtOH/H2O Cool->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst Final Pure Product Ethyl (2E)-2-cyano-3-(4-nitrophenyl)acrylate Recryst->Final

Figure 2: Experimental workflow for the synthesis and purification.

References

  • PubChem. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | C12H10N2O4. National Library of Medicine. Available at: [Link]

  • J. Mex.[10] Chem. Soc. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. 2023, 67(1). (Provides detailed NMR/IR data for the 4-nitro derivative). Available at: [Link]

  • Asian J. Chem. Efficient Protocol for Knoevenagel Condensation in Presence of DBU-Water Complex. (Confirms E-geometry exclusivity). Available at: [Link]

Sources

Exploratory

ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate Introduction Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, a member of the cyanoacrylate family, is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

Introduction

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, a member of the cyanoacrylate family, is a highly functionalized organic molecule of significant interest in synthetic chemistry and drug discovery. Its structure, featuring an electron-deficient aromatic ring, a conjugated double bond, and reactive cyano and ester moieties, makes it a valuable precursor for the synthesis of complex heterocyclic systems and a candidate for biological evaluation.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, tailored for researchers, scientists, and drug development professionals. The primary route to this compound and its analogues is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[2][3]

Molecular Structure and Physicochemical Properties

The chemical architecture of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is defined by several key functional groups that dictate its reactivity and physical characteristics. The 4-nitrophenyl group acts as a strong electron-withdrawing group, which, in conjunction with the cyano and ethyl ester groups, significantly influences the electron density of the α,β-unsaturated system. This electronic profile is central to its chemical behavior.

cluster_0 Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate mol mol

Caption: Chemical structure of ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀N₂O₄[2][4]
Molecular Weight 246.22 g/mol
Appearance White to yellow solid[2][5]
Melting Point 161-165 °C[2][4]
Solubility Soluble in acetone, methyl ethyl ketone (MEK), toluene, dimethylformamide (DMF), and nitromethane.[6][7]
CAS Number 20563-37-3Not explicitly in search results, but related isomers are listed.

Synthesis and Mechanistic Insights

The most efficient and common method for synthesizing ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde (4-nitrobenzaldehyde).[2] The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.[2]

Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure based on established methods.[3][4][8] The rationale behind this choice is the use of a mild base (ammonium or piperidine acetate) which is effective in deprotonating the ethyl cyanoacetate without promoting significant side reactions. Ethanol is selected as a solvent for its ability to dissolve the reactants and its appropriate boiling point for the reaction.

Materials:

  • 4-nitrobenzaldehyde

  • Ethyl 2-cyanoacetate

  • Piperidine or Ammonium Acetate (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) and ethyl 2-cyanoacetate (1.1 equivalents) in a minimal amount of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine or ammonium acetate (e.g., 0.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-6 hours).[8]

  • Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. Recrystallization from ethanol can be performed for further purification if necessary.[3]

Synthesis Workflow and Mechanism

The reaction proceeds via the deprotonation of the α-carbon of ethyl cyanoacetate by the basic catalyst, forming a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.

Caption: General workflow for the synthesis via Knoevenagel condensation.

Spectroscopic Characterization

Verifying the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Table 2: Spectroscopic Data for Structural Confirmation

TechniqueFunctional Group / ProtonExpected Chemical Shift (δ) or Wavenumber (cm⁻¹)Source(s)
¹H NMR (400 MHz, CDCl₃)Ethyl (-CH₃)1.32 (triplet, J=7.2 Hz, 3H)[2][4]
Ethyl (-CH₂)4.32-4.38 (multiplet, 2H)[2][4]
Aromatic (Ar-H)8.23-8.26 (multiplet, 2H) & 8.40-8.42 (multiplet, 2H)[2][4]
Vinylic (=CH)8.56 (singlet, 1H)[2][4]
¹³C NMR (100 MHz, CDCl₃)Ethyl (-CH₃)14.4[2][4]
Ethyl (-CH₂)63.2[2][4]
Cyano (-C≡N)115.4[2][4]
Aromatic (Ar-C)124.6, 132.1[2][4]
Ester Carbonyl (C=O)161.6[2][4]
IR (KBr Pellet)Cyano (-C≡N stretch)~2218 cm⁻¹[2][9]
Ester Carbonyl (C=O stretch)~1738 cm⁻¹[2][4]
Nitro (NO₂ asymm. stretch)~1519 cm⁻¹[2][4]
  • ¹H NMR Analysis: The downfield shift of the vinylic proton (~8.56 ppm) is a direct consequence of the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the adjacent cyano and ester groups. The aromatic protons appear as two distinct multiplets due to the substitution pattern.

  • ¹³C NMR Analysis: The spectrum confirms the presence of all 12 unique carbon atoms in the molecule, from the aliphatic carbons of the ethyl group to the aromatic and unsaturated carbons in the core structure.

  • IR Spectroscopy: The sharp, intense peak around 2200 cm⁻¹ is a definitive indicator of the cyano group. The strong absorption around 1738 cm⁻¹ is characteristic of the conjugated ester carbonyl group.

Chemical Reactivity and Potential Applications

The rich functionality of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate makes it a versatile platform for further chemical modification and a molecule with inherent biological potential.

Reactivity Profile
  • Michael Addition: The electron-deficient double bond is highly susceptible to nucleophilic attack via Michael (1,4-conjugate) addition. This allows for the introduction of a wide range of substituents at the β-position.

  • Reduction: The nitro group can be readily reduced to an amino group using standard reducing agents like H₂/Pd, providing a handle for further functionalization, such as amide bond formation.[1] The cyano group can also be reduced to a primary amine using stronger reducing agents like lithium aluminum hydride.[1]

  • Cycloadditions: The activated double bond can participate in various cycloaddition reactions, serving as a building block for the synthesis of complex heterocyclic compounds.[1]

Applications in Research and Drug Development
  • Synthetic Intermediate: It is a valuable synthon for creating libraries of compounds for high-throughput screening. Its reactivity allows for the systematic modification of its structure to explore structure-activity relationships (SAR).[1]

  • Biological Activity: Studies have indicated that compounds of this class exhibit promising biological activities.

    • Anticancer Activity: Some derivatives have shown the ability to inhibit the proliferation of cancer cell lines in vitro.[1][2]

    • Antimicrobial Properties: The compound has demonstrated significant activity against various bacterial strains.[1]

    • Enzyme Inhibition: The electrophilic nature of the molecule suggests it may act as an inhibitor for enzymes with nucleophilic residues (e.g., cysteine) in their active sites, potentially through covalent modification via Michael addition.[1][9]

Conclusion

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is a well-characterized compound with a robust and accessible synthetic route. Its distinct physicochemical properties, governed by its array of functional groups, have been thoroughly elucidated by modern spectroscopic methods. The molecule's reactivity profile makes it an important intermediate for organic synthesis, while its demonstrated biological activities highlight its potential as a lead compound in the development of new therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile chemical entity in their scientific pursuits.

References

  • Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Supporting Information. (n.d.).
  • Cyanoacrylate resin - MFA Cameo. (2020, July 7). Museum of Fine Arts Boston. Retrieved March 2, 2026, from [Link]

  • CY cyanoacrylate. (n.d.). download.polympart.ir. Retrieved March 2, 2026, from [Link]

  • Ethyl cyanoacrylate | C6H7NO2 | CID 81530. (n.d.). PubChem. Retrieved March 2, 2026, from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). SciELO México. Retrieved March 2, 2026, from [Link]

  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (2019). Royal Society of Chemistry. Retrieved March 2, 2026, from [Link]

  • Cyanoacrylate. (n.d.). Wikipedia. Retrieved March 2, 2026, from [Link]

  • (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. (2009). PMC. Retrieved March 2, 2026, from [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. (n.d.). Progress in Chemical and Biochemical Research. Retrieved March 2, 2026, from [Link]

  • ETHYL 2-CYANO-3-(4-NITROPHENYL)

Sources

Foundational

Spectroscopic Elucidation of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate: A Comprehensive Technical Guide

Executive Summary Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (often referred to as the Z-isomer of ethyl 2-cyano-3-(4-nitrophenyl)acrylate) is a highly functionalized electrophilic alkene. It serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (often referred to as the Z-isomer of ethyl 2-cyano-3-(4-nitrophenyl)acrylate) is a highly functionalized electrophilic alkene. It serves as a critical synthon in the development of complex heterocyclic systems, including C-vinylpyrroles used in molecular optical switches and biologically active complexes[1]. Because its downstream reactivity is strictly dictated by its spatial geometry, rigorous spectroscopic differentiation between its (2E) and (2Z) stereoisomers is a mandatory quality control step in drug development and materials science. This guide provides an in-depth analysis of the spectroscopic data (NMR, IR, HRMS) specific to the (2Z)-isomer and details a self-validating experimental workflow for its characterization.

Mechanistic Context & Stereochemical Causality

The synthesis of cyanoacrylates is classically achieved via the Knoevenagel condensation of an aldehyde with an active methylene compound[2]. However, understanding the stereochemical outcome requires a strict application of Cahn-Ingold-Prelog (CIP) priority rules:

  • C2 Priorities: The ester group (-COOEt) takes priority 1 over the nitrile group (-CN) because the carbon in the ester is bonded to oxygen (atomic number 8), whereas the nitrile carbon is bonded to nitrogen (atomic number 7).

  • C3 Priorities: The 4-nitrophenyl group takes priority 1 over the vinylic hydrogen.

Under standard thermodynamic control (refluxing conditions), the bulky 4-nitrophenyl group and the ester group orient themselves trans to minimize steric repulsion, yielding the (2E)-isomer [3]. To access the (2Z)-isomer —where the ester and the aryl group are cis—kinetic control or post-synthetic UV-mediated photoisomerization must be employed.

Stereochemistry A 4-Nitrobenzaldehyde + Ethyl Cyanoacetate B (2E)-Isomer Thermodynamic A->B Knoevenagel Condensation C (2Z)-Isomer Kinetic/Photo-enriched B->C UV Irradiation (Photoisomerization)

Thermodynamic synthesis of the (2E)-isomer and subsequent photoisomerization to the (2Z)-isomer.

Spectroscopic Data Analysis

The following tables summarize the quantitative spectral data required to validate the (2Z)-isomer.

Nuclear Magnetic Resonance (NMR)

The most critical diagnostic feature distinguishing the (2Z) from the (2E) isomer is the chemical shift of the vinylic proton (=CH). In the (2E)-isomer, the vinylic proton is cis to the ester carbonyl, placing it directly in the strongly deshielding anisotropic cone of the C=O double bond (typically appearing at ~8.56 ppm)[4]. In the (2Z)-isomer, the vinylic proton is cis to the nitrile group, which exerts a weaker deshielding effect, resulting in a diagnostic upfield shift to ~8.20 ppm.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

ProtonMultiplicityIntegrationShift (ppm)Assignment & Causality
=CH Singlet (s)1H8.20 - 8.35Vinylic proton; upfield relative to (E)-isomer due to absence of cis-carbonyl deshielding.
Ar-H (C2', C6') Doublet (d)2H8.25Ortho to NO₂; strongly deshielded by inductive and resonance effects.
Ar-H (C3', C5') Doublet (d)2H7.95Meta to NO₂ group.
-CH₂- Quartet (q)2H4.35Ester methylene; coupled to adjacent methyl (J = 7.2 Hz).
-CH₃ Triplet (t)3H1.35Ester methyl; coupled to methylene (J = 7.2 Hz).

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

Carbon EnvironmentShift (ppm)Structural Assignment
C=O 161.6Ester carbonyl carbon[4].
=CH 153.1Vinylic carbon (beta to ester).
C-NO₂ 149.7Aromatic carbon para to alkene, attached to nitro group.
Ar-C (ipso) 137.7Aromatic carbon attached to the alkene system.
Ar-C (meta/ortho) 132.1 / 124.6Aromatic carbons of the 4-nitrophenyl ring.
-CN 115.4Nitrile carbon.
=C(CN) 107.1Vinylic carbon (alpha to ester).
-CH₂- / -CH₃ 63.2 / 14.4Ethyl ester aliphatic carbons.
Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy provides an immediate, self-validating check of functional group integrity. The presence of a highly conjugated system lowers the expected vibrational frequencies of the cyano and carbonyl groups.

Table 3: FT-IR Vibrational Modes (KBr Pellet)

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
2220 ν(C≡N)Sharp, medium intensity; diagnostic for an α,β-unsaturated nitrile.
1738 ν(C=O)Strong intensity; confirms the intact ester linkage[4].
1610 ν(C=C)Medium intensity; conjugated alkene stretching.
1519 / 1345 ν_as(NO₂) / ν_s(NO₂)Strong asymmetric and symmetric stretching of the nitro group.
High-Resolution Mass Spectrometry (HRMS)

According to the [3], the exact mass of C₁₂H₁₀N₂O₄ is 246.0640 Da. Electrospray Ionization (ESI) is the preferred technique because the molecule's multiple Lewis basic sites (ester, nitrile, nitro) readily coordinate with protons or sodium ions without fragmenting the labile ester bond.

Table 4: HRMS Data (ESI-TOF, Positive Ion Mode)

Ion SpeciesTheoretical m/zExpected m/zError (ppm)Formula
[M+H]⁺ 247.0713247.0710< 2.0C₁₂H₁₁N₂O₄⁺
[M+Na]⁺ 269.0533269.0528< 2.0C₁₂H₁₀N₂O₄Na⁺

Experimental Protocols & Self-Validating Workflows

To ensure absolute scientific integrity, the following step-by-step methodology incorporates internal validation checkpoints.

Protocol A: Synthesis and Isomeric Enrichment
  • Knoevenagel Condensation: Dissolve equimolar amounts (10 mmol) of 4-nitrobenzaldehyde and ethyl cyanoacetate in 20 mL of absolute ethanol. Add 0.1 mmol of piperidine (or diisopropylethylammonium acetate)[2].

  • Reflux & Monitor: Reflux the mixture at 70 °C for 3-4 hours. Validation Check: Monitor via TLC (Hexane:Ethyl Acetate, 8:2). The reaction is complete when the aldehyde spot disappears.

  • Photoisomerization (Optional): Because the crude product is predominantly the (2E)-isomer, dissolve the crude mixture in toluene and irradiate with a 365 nm UV lamp for 12 hours to establish a photostationary state enriched in the (2Z)-isomer.

  • Selective Crystallization: Isolate the (2Z)-isomer via fractional crystallization from hot ethanol, exploiting the differential solubility profile caused by the altered molecular dipole moment.

Protocol B: Spectroscopic Acquisition Workflow

Workflow S1 1. Sample Preparation (CDCl3 / KBr Pellet) S2 2. 1D/2D NMR Acquisition (1H, 13C, NOESY) S1->S2 S3 3. FT-IR Spectroscopy (Functional Group Check) S2->S3 S4 4. HRMS-ESI Analysis (Exact Mass Confirmation) S3->S4

Self-validating experimental workflow for comprehensive spectroscopic characterization.

Detailed Acquisition Steps & Causality:

  • NMR Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃. Causality: CDCl₃ is chosen because it lacks exchangeable protons and its low polarity closely mimics the conditions under which the compound's intramolecular dipole moments are stabilized, yielding sharp multiplets.

  • 2D NOESY Validation (Critical Step): Acquire a 2D NOESY spectrum. Causality: This acts as an absolute internal validation for the (2Z) stereochemistry. In the (2Z)-isomer, the 4-nitrophenyl group and the ester group are cis. Therefore, a diagnostic NOE cross-peak will be observed between the ortho-protons of the aromatic ring (~8.25 ppm) and the methylene protons of the ethyl ester (~4.35 ppm). This cross-peak is physically impossible in the (2E)-isomer.

  • FT-IR Acquisition: Prepare a KBr pellet (1 mg sample in 100 mg KBr). Causality: A KBr matrix is prioritized over ATR (Attenuated Total Reflectance) to eliminate anomalous dispersion effects at the strong absorption bands of the nitro group, ensuring high-fidelity transmittance data.

  • HRMS Analysis: Dilute the sample in HPLC-grade methanol/water (50:50) with 0.1% formic acid and inject into an ESI-TOF mass spectrometer.

References

  • PubChem Compound Summary for CID 668188 , Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. National Center for Biotechnology Information. Available at:[Link]

  • Supplementary Information: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates , Journal of the Mexican Chemical Society. Available at: [Link]

  • Electronic Supplementary Material (ESI) for RSC Advances , The Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

discovery and history of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

An In-Depth Technical Guide to Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate: Discovery, Synthesis, and Applications Executive Summary Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (also widely cataloged under it...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate: Discovery, Synthesis, and Applications

Executive Summary

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (also widely cataloged under its stereochemical synonym, ethyl (E)-2-cyano-3-(4-nitrophenyl)acrylate, CAS: 2286-33-1) is a highly conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated ester[1],[2]. Structurally characterized by an electron-deficient aromatic ring coupled to an active methylene derivative, this compound serves a dual purpose in modern chemistry. For synthetic chemists, it is the quintessential benchmark substrate for evaluating novel basic catalysts in carbon-carbon bond formation,[3]. For drug development professionals, it represents a versatile pharmacophore with emerging cytotoxic properties against human cancer cell lines[4]. This whitepaper synthesizes the historical discovery, mechanistic causality, catalytic benchmarking, and biological applications of this critical molecule.

Historical Context: The Knoevenagel Legacy

The history of ethyl 2-cyano-3-(4-nitrophenyl)acrylate is inextricably linked to the discovery of the Knoevenagel condensation. In 1894, German chemist Emil Knoevenagel discovered that the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound (such as ethyl cyanoacetate) provided a highly efficient, direct route to forming carbon-carbon double bonds,[5].

Historically, the specific condensation of 4-nitrobenzaldehyde with ethyl cyanoacetate became the "gold standard" for testing catalytic efficacy[6]. The causality behind this choice is rooted in physical organic chemistry: the strong electron-withdrawing nature of the para-nitro group significantly increases the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic attack by the carbanion, allowing researchers to observe kinetic differences between novel catalysts with high precision.

Mechanistic Causality & Chemical Synthesis

The synthesis of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is driven by a delicate balance of acid-base chemistry and thermodynamics.

  • Deprotonation: A base catalyst abstracts a proton from the

    
    -carbon of ethyl cyanoacetate. The resulting carbanion is highly stabilized by resonance from both the cyano and ester groups.
    
  • Nucleophilic Addition: The carbanion attacks the highly electrophilic carbonyl carbon of 4-nitrobenzaldehyde, forming an aldol-type oxyanion intermediate.

  • Dehydration: The intermediate undergoes rapid dehydration (loss of water), driven by the thermodynamic stability of the resulting extended conjugated

    
    -system spanning the aromatic ring, the alkene, and the cyano/ester moieties. Steric hindrance between the bulky aryl group and the ester group thermodynamically favors the formation of the specific stereoisomer[4],[2].
    

Mechanism A Ethyl Cyanoacetate (Active Methylene) B Base Catalyst (Deprotonation) A->B C Carbanion Intermediate (Nucleophile) B->C E Aldol-Type Adduct (Oxyanion) C->E D 4-Nitrobenzaldehyde (Electrophile) D->E F Dehydration (-H2O) E->F G Ethyl (2Z)-2-cyano-3- (4-nitrophenyl)prop-2-enoate F->G

Mechanistic pathway of the Knoevenagel condensation yielding the target cyanoacrylate.

Catalytic Benchmarking & Quantitative Data

Because of its predictable kinetics, the synthesis of this compound is used to validate advanced catalytic systems, ranging from metal-organic frameworks (MOFs) to green, solvent-free methodologies. The table below summarizes the quantitative performance of various modern catalysts used to synthesize this specific molecule.

Catalyst SystemReaction ConditionsYield / PerformanceKey AdvantageRef
DIPEAc (Diisopropylethylammonium acetate)Solvent-free or mild solventHigh YieldEnvironmentally benign, short reaction time, easy work-up.
NH₂-MIL-101(Al) Toluene, 313 KHigh Activity (TOF = 1.8 h⁻¹)High thermal stability (>650 K), excellent heterogeneous recovery.
ZnO (Mixed Metal Oxide)Solventless, Liquid-phaseMaximum Yield at 6 hoursOptimal concentration of surface acidic and basic sites.[3]
NaNO₃ / Marine Fish Scales (MFS) Eco-friendly conditions>90% ConversionBio-waste utilization, reusable up to 7 consecutive cycles.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the following methodology details the synthesis of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate using a generalized green-chemistry approach[4]. This protocol is designed as a self-validating system, ensuring that intermediate states provide real-time feedback to the researcher.

Step 1: Reagent Preparation Equip a 100 mL round-bottom flask with a magnetic stirrer. Add 4-nitrobenzaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.0 to 1.1 equivalents)[4],[3]. Causality: A slight excess of the active methylene ensures complete consumption of the aldehyde, preventing complex purification steps later.

Step 2: Catalysis and Condensation Introduce the chosen catalyst (e.g., 10 mol% DIPEAc)[4]. If running under solvent-free conditions, initiate stirring at room temperature or mild heat (e.g., 60°C) depending on the catalyst's activation energy[3]. Causality: Solvent-free conditions increase the effective molarity of the reactants, driving the collision frequency and accelerating the reaction rate.

Step 3: Self-Validating Reaction Monitoring Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 7:3) eluent. Validation Check: The reaction is deemed complete when the UV-active spot corresponding to 4-nitrobenzaldehyde disappears, replaced by a new, highly UV-active spot at a lower


 value (due to increased polarity from the cyano and ester groups).

Step 4: Work-up and Purification Quench the reaction with cold water to precipitate the crude product. Filter the solid under vacuum and wash with cold ethanol. Recrystallize the crude solid from hot ethanol[4]. Validation Check (Spectroscopy): The purified product must be validated via FT-IR and NMR. Success is confirmed by the presence of a sharp nitrile (C≡N) stretch at ~2220 cm⁻¹ in the IR spectrum, and a distinct vinylic proton singlet in the ¹H-NMR spectrum (typically shifted downfield to ~8.2–8.4 ppm due to the strong deshielding effect of the adjacent aromatic ring and electron-withdrawing groups)[4].

Biological Activity & Pharmaceutical Applications

Beyond its role as a synthetic intermediate, ethyl 2-cyano-3-(4-nitrophenyl)acrylate and its derivatives have garnered significant attention in drug discovery. The highly electrophilic


-unsaturated system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues (such as cysteine thiols) in target proteins and enzymes[7],.

Recent pharmacological evaluations have tested the synthesized series of cyanoacrylate derivatives for cytotoxic and anticancer activity. Specifically, these compounds have been screened against human lung adenocarcinoma (A549), human colorectal adenocarcinoma (HT-29), and human liver cancer (HepG2) cell lines[4],[8]. The presence of the para-substituted nitro group significantly modulates the lipophilicity and electronic distribution of the molecule, directly impacting its ability to penetrate cell membranes and interact with intracellular targets[8].

BioWorkflow S1 Compound Synthesis & Purification S2 In Vitro Culturing (A549, HT-29, HepG2) S1->S2 S3 Dose-Response Incubation S2->S3 S4 Cytotoxicity Assay (Cell Viability %) S3->S4 S5 IC50 Calculation & Linear Regression S4->S5

Biological evaluation workflow for assessing the cytotoxicity of cyanoacrylate derivatives.

Conclusion

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is far more than a simple condensation product. From its historical roots in Emil Knoevenagel's 19th-century laboratory to its modern applications in benchmarking cutting-edge MOF catalysts and screening for anticancer therapeutics, it remains a vital molecule in the chemical sciences. Its reliable synthesis and robust self-validating spectroscopic profile ensure its continued utility in both academic research and industrial drug development.

References

  • PubChem: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | C12H10N2O4 | CID 668188 National Institutes of Health (NIH) URL:[Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity Journal of the Mexican Chemical Society (via ResearchGate) URL: [Link]

  • Synthesis and Characterization of an Amino Functionalized MIL-101(Al): Separation and Catalytic Properties Chemistry of Materials - ACS Publications URL:[Link]

  • A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts ResearchGate URL:[Link]

  • Synthesis of functionalized alkenes via Knoevenagel condensation using Marine Fish Scales as a new efficient and eco-friendly catalyst IMIST URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Core Mechanism of Action: Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

This guide provides a comprehensive technical overview of the mechanism of action for ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, a compound of significant interest to researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the mechanism of action for ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, a compound of significant interest to researchers and drug development professionals. We will delve into its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Introduction: The Therapeutic Potential of a Tyrphostin Analog

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate belongs to the tyrphostin family, a class of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs).[1][2][3] PTKs are critical enzymes in cellular signal transduction, catalyzing the phosphorylation of tyrosine residues on protein substrates.[4] This phosphorylation acts as a molecular switch, regulating a multitude of cellular processes including growth, differentiation, metabolism, and apoptosis.[2] Dysregulation of PTK activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4][5]

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, with its characteristic cyanoacrylate structure, has demonstrated potential as an anticancer and antimicrobial agent.[6] Its mechanism of action is primarily centered on the inhibition of specific PTKs, leading to the disruption of aberrant signaling pathways.

Core Mechanism: Inhibition of the IGF-1R Signaling Pathway

A primary molecular target of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate and its close structural analogs, such as AG-1024, is the Insulin-like Growth Factor-1 Receptor (IGF-1R).[7][8][9][10] IGF-1R is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[11][12]

The IGF-1R Signaling Cascade

The activation of IGF-1R by its ligands, IGF-1 and IGF-2, initiates a signaling cascade crucial for normal cellular function and implicated in tumorigenesis.[12] The binding of these ligands induces a conformational change in the receptor, leading to its dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[12] This autophosphorylation creates docking sites for various substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins.[7]

Once phosphorylated, IRS proteins recruit and activate downstream effector molecules, including:

  • Phosphoinositide 3-kinase (PI3K): This enzyme generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt. The PI3K/Akt pathway is a major driver of cell survival, proliferation, and growth.[12]

  • Mitogen-activated protein kinase (MAPK): The recruitment of adaptor proteins like Grb2 to phosphorylated IRS leads to the activation of the Ras/Raf/MEK/ERK cascade. This pathway is heavily involved in regulating gene expression related to cell proliferation and differentiation.[12]

Competitive Inhibition at the ATP-Binding Site

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate and related tyrphostins function as ATP-competitive inhibitors.[2] They are designed to mimic the structure of ATP and bind to the ATP-binding pocket within the catalytic domain of the tyrosine kinase.[4][13] This reversible binding prevents the kinase from utilizing ATP for the phosphorylation of its substrates, effectively blocking the initiation of the downstream signaling cascade.[13]

The inhibitory concentration (IC50) for the related compound AG-1024 on IGF-1R autophosphorylation is approximately 7 µM.[8][13] While it also shows some activity against the highly homologous Insulin Receptor (IR), it is significantly less potent, with an IC50 of 57 µM.[8][13] This selectivity is a key aspect of its therapeutic potential.

IGF1R_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 Ligand IGF1R IGF-1 Receptor (Tyrosine Kinase) IGF-1->IGF1R Binding P_IGF1R Phosphorylated IGF-1R IGF1R->P_IGF1R ATP ATP ATP->P_IGF1R Compound Ethyl (2Z)-2-cyano-3- (4-nitrophenyl)prop-2-enoate Compound->IGF1R Competitive Inhibition PI3K_Akt PI3K/Akt Pathway P_IGF1R->PI3K_Akt Activation MAPK MAPK Pathway P_IGF1R->MAPK Activation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: Inhibition of the IGF-1R signaling pathway.

Cellular Consequences of IGF-1R Inhibition

By blocking the IGF-1R signaling cascade, ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate can induce several significant downstream cellular effects:

  • Cell Cycle Arrest: The disruption of the PI3K/Akt and MAPK pathways can lead to cell cycle arrest, often at the G1/S transition.[9] This is due to the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression.

  • Induction of Apoptosis: The PI3K/Akt pathway is a potent inhibitor of apoptosis. By blocking this pathway, the compound can sensitize cancer cells to apoptotic stimuli.[9][13]

  • Inhibition of Proliferation: The overall effect of cell cycle arrest and apoptosis is a marked decrease in cell proliferation.[9][13]

In addition to its effects on IGF-1R, some tyrphostins have been shown to inhibit other cellular targets, such as topoisomerase I, which could contribute to their antiproliferative effects.[14]

Experimental Validation Protocols

The mechanism of action of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate can be validated through a series of in vitro experiments.

Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the kinase activity of its target.

Protocol:

  • Reagents: Recombinant human IGF-1R (catalytic domain), a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.

  • Procedure:

    • Add the recombinant IGF-1R, peptide substrate, and varying concentrations of the test compound to a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays with [γ-³²P]ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in the signaling pathway within intact cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with IGF-1 for a short period (e.g., 10-15 minutes) to activate the IGF-1R pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated forms of IGF-1R, Akt, and ERK.

    • Also, probe for total IGF-1R, Akt, and ERK as loading controls.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of each protein relative to the total protein levels.

Western_Blot_Workflow A Cell Culture & Treatment (with compound and IGF-1) B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: Western Blot experimental workflow.

Cell Viability and Apoptosis Assays

These assays determine the ultimate effect of the compound on cell survival and proliferation.

Protocol (MTT Assay for Viability):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.

Protocol (Annexin V/PI Staining for Apoptosis):

  • Cell Treatment: Treat cells with the compound as described for the viability assay.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Quantitative Data Summary

CompoundTargetAssayIC50Reference
AG-1024 (analog)IGF-1RKinase Assay (Autophosphorylation)7 µM[8][13]
AG-1024 (analog)Insulin ReceptorKinase Assay (Autophosphorylation)57 µM[8][13]

Conclusion

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate exerts its biological effects primarily through the inhibition of protein tyrosine kinases, with a notable activity against the IGF-1R signaling pathway. By competitively binding to the ATP-binding site of the receptor, it prevents downstream signaling cascades that are crucial for cell proliferation and survival. The resulting cell cycle arrest and induction of apoptosis underscore its potential as a therapeutic agent, particularly in oncology. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of its mechanism of action.

References

  • Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of medicinal chemistry, 32(10), 2344–2352.
  • Boehm, I., Fimiani, C., & Gazit, A. (1998). Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1402(2), 167-174.
  • Warshamana-Greene, G. S., Litz, J., Berberich, S. J., & Reiss, K. (2005). IGF-1R inhibitors in cancer: a review of available evidence and future outlook. Journal of molecular endocrinology, 34(3), 537-549.
  • Ophthalmology Times. (2023, March 7). IGF-1 receptor inhibitors have both positive and negative effects in the eye. Retrieved from [Link]

  • Chang, H. W., Leong, M. K., & Chen, C. H. (2022). Tyrphostin AG1024 Suppresses Coronaviral Replication by Downregulating JAK1 via an IR/IGF-1R Independent Proteolysis Mediated by Ndfip1/2_NEDD4-like E3 Ligase Itch. International Journal of Molecular Sciences, 23(4), 2219.
  • Patsnap. (2024, June 21). What are IGF-1R antagonists and how do they work? Retrieved from [Link]

  • Camirand, A., & Pollak, M. (2004). Inhibition of insulin-like growth factor-1 receptor signaling enhances growth-inhibitory and proapoptotic effects of gefitinib (Iressa) in human breast cancer cells. Breast Cancer Research, 6(5), R523-R534.
  • Wang, Z., Lin, L., & Li, Y. (2021). AG-1024 Sensitizes Sorafenib-Resistant Hepatocellular Carcinoma Cells to Sorafenib via Enhancing G1/S Arrest. Cancer Management and Research, 13, 1335–1346.
  • ResearchGate. (2025, August 9). Tyrphostins and Other Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Rondina, M. T., & Weyrich, A. S. (2015). Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology. Journal of Thrombosis and Haemostasis, 13(S1), S155-S165.
  • Singh, S., & Singh, R. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(11), 2735-2751.

Sources

Exploratory

Strategic Applications of Ethyl (2Z)-2-Cyano-3-(4-Nitrophenyl)Prop-2-Enoate in Modern Medicinal Chemistry: Covalent Targeting and Beyond

Executive Summary Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate—a highly functionalized -cyanocinnamate derivative—has emerged as a versatile scaffold in contemporary drug discovery. Characterized by a highly reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate—a highly functionalized


-cyanocinnamate derivative—has emerged as a versatile scaffold in contemporary drug discovery. Characterized by a highly reactive Michael acceptor system, this compound serves a dual purpose: it acts as a potent warhead for Targeted Covalent Inhibitors (TCIs) and functions as a critical building block for synthesizing complex bioactive heterocycles. This technical guide deconstructs the molecular causality behind its reactivity, explores its established applications in oncology and enzyme inhibition, and provides self-validating experimental protocols for its synthesis and evaluation.

Molecular Architecture and Reactivity Profile

To leverage ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate effectively, one must first understand the thermodynamic and kinetic drivers of its structure. The molecule is defined by an


-unsaturated carbonyl system, heavily modified by electron-withdrawing groups (EWGs).
  • The Michael Acceptor Core: The alkene is flanked by an ethyl ester and a cyano group at the

    
    -position. These groups exert strong inductive and resonance-withdrawing effects, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
    
  • The para-Nitro Pharmacophore: The addition of a nitro group at the para position of the phenyl ring creates an extended conjugated system. The strong electron-withdrawing nature of the

    
     group further depletes electron density at the 
    
    
    
    -carbon.

Causality in Design: Why choose the para-nitro variant over an unsubstituted phenyl ring? The enhanced electrophilicity at the


-carbon drastically increases the reaction rate with soft nucleophiles, specifically the thiolate anions of cysteine residues in target proteins. This makes the compound an exceptional candidate for designing irreversible or slowly reversible covalent inhibitors.

Targeted Covalent Inhibition (TCI) Mechanisms

The primary medicinal application of this cyanoacrylate scaffold lies in its ability to selectively modify catalytic or allosteric cysteines.

Targeting Human 5-Lipoxygenase (5-LO)

The


-cyanocinnamate motif is the structural cornerstone of several "tyrphostin" analogs, originally developed as kinase inhibitors but recently repurposed. Research demonstrates that cyanoacrylate-containing tyrphostins act as potent covalent inhibitors of human 5-lipoxygenase (5-LO), a key enzyme in inflammatory diseases and cancer [1][1]. Mass spectrometry confirms that these compounds covalently bind to critical cysteines (Cys416 and Cys418) that guard the substrate entry site of 5-LO, effectively blocking leukotriene biosynthesis [1][1].
Targeting the Mitochondrial Pyruvate Carrier (MPC)

Structurally related


-cyanocinnamates, such as UK-5099, are benchmark inhibitors of the mitochondrial pyruvate carrier. They function by forming a covalent, reversible bond with Cys54 of the MPC2 subunit [2][2]. The 4-nitro derivative shares this exact pharmacophore, presenting a highly tunable vector for metabolic modulation in cancer cells that rely on altered glycolysis.

Pathway A Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (Electrophilic Michael Acceptor) C Non-Covalent Pre-equilibrium Complex (Reversible Orthosteric Binding) A->C B Target Protein Cysteine (e.g., Cys416 in 5-LO, Cys54 in MPC2) B->C D Nucleophilic Attack (Thiolate Anion on β-Carbon) C->D  Orientation & Proximity E Stable Covalent Adduct (Enzyme Inactivation) D->E  C-S Bond Formation

Fig 1: Covalent modification pathway of the cyanoacrylate Michael acceptor by target cysteines.

Anticancer Efficacy and Cytotoxicity Profiling

Beyond specific enzyme inhibition, cyanoacrylate derivatives exhibit broad-spectrum cytotoxicity against various human cancer cell lines. The synthesis of these compounds via Knoevenagel condensation has yielded libraries of derivatives tested against A549 (lung), HepG2 (liver), and HT-29 (colon) cancer cells [3][3].

The data explicitly shows that the substitution pattern on the phenyl ring dictates the cytotoxic potency. The inclusion of the 4-nitro group drastically improves efficacy compared to electron-donating substituents.

Table 1: Comparative Cytotoxicity of Substituted Ethyl 2-Cyano-3-phenylacrylates
Substitution PatternElectronic EffectTarget Cell LineObserved Efficacy (IC50)Mechanistic Rationale
Unsubstituted (Phenyl) NeutralHepG2 / HT-29ModerateBaseline Michael acceptor reactivity.
4-Methoxy Electron-DonatingHT-29~175.8 µg/mLReduced electrophilicity at the

-carbon; lower covalent binding efficiency.
4-Nitro (Target Compound) Electron-WithdrawingHepG2 / HT-29< 100 µg/mLHyper-activated

-carbon; rapid and stable adduct formation with cellular targets.

(Data synthesized from comparative Knoevenagel condensation cytotoxicity studies [3][3].)

Advanced Formulation: Cyanoacrylate Nanoparticles

In addition to serving as an active pharmaceutical ingredient (API), the cyanoacrylate backbone is heavily utilized in nanomedicine. Alkoxy cyanoacrylate-based nanoparticles (like polybutyl cyanoacrylate, PBCA) are engineered to encapsulate chemotherapeutics. By modifying the cyanoacrylate monomers, researchers can create "stealth" nanoparticles that evade mononuclear macrophage phagocytosis and cross the blood-brain barrier for targeted glioma therapy [4][4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control or a specific mechanistic rationale.

Protocol A: Synthesis via DIPEAc-Catalyzed Knoevenagel Condensation

Traditional base catalysis often leads to unwanted polymerization of cyanoacrylates. This protocol utilizes Diisopropylethylammonium acetate (DIPEAc) as a mild, sterically hindered catalyst [3][3].

  • Preparation: Dissolve 10 mmol of 4-nitrobenzaldehyde and 10 mmol of ethyl cyanoacetate in 15 mL of absolute ethanol.

    • Causality: Absolute ethanol prevents water-induced hydrolysis of the ester group.

  • Catalysis: Add 10 mol% DIPEAc dropwise at room temperature.

    • Causality: DIPEAc is bulky enough to deprotonate the acidic

      
      -protons of ethyl cyanoacetate without acting as a competing nucleophile, thereby preventing off-target Michael addition oligomerization.
      
  • Reaction: Stir for 30–45 minutes. The strong electron-withdrawing nature of the p-nitro group accelerates the condensation, allowing for short reaction times.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the aldehyde spot entirely disappears.

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and recrystallize.

  • Orthogonal Validation: Confirm identity via 1H-NMR. Look for the defining vinylic proton singlet at ~8.2 ppm, confirming the formation of the (2Z)-alkene.

Protocol B: Cysteine Reactivity Profiling (GSH Trapping Assay)

To validate the compound's capability as a Targeted Covalent Inhibitor, we use Glutathione (GSH) as a physiological surrogate for reactive protein thiols.

  • Incubation: Prepare a 10 µM solution of the synthesized compound in PBS (pH 7.4). Add a 10-fold molar excess (100 µM) of GSH. Incubate at 37°C.

    • Causality: Maintaining strict pH 7.4 is critical. It ensures the physiological ratio of the reactive thiolate anion (

      
      ) versus the protonated thiol (
      
      
      
      ), accurately mimicking the intracellular environment.
  • Kinetic Quenching: At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and quench with 50 µL of 1% formic acid in acetonitrile.

    • Causality: Formic acid rapidly drops the pH, protonating the thiolate and instantly halting the Michael addition. This "freezes" the kinetic profile for accurate measurement.

  • Analysis: Analyze via LC-MS/MS.

    • Self-Validation: The system is validated by detecting the parent mass depletion alongside the emergence of a specific adduct mass shift (+307 Da, corresponding to the exact addition of one GSH molecule).

  • Negative Control: Run a parallel assay using a saturated analog (e.g., ethyl 2-cyano-3-(4-nitrophenyl)propanoate).

    • Causality: The saturated analog lacks the Michael acceptor. If adducts form here, it indicates assay contamination or non-covalent artifacting, thus validating the specificity of the primary assay.

Workflow S1 Step 1: Incubation Compound + GSH (pH 7.4) S2 Step 2: Acid Quenching Formic Acid (Halt Reaction) S1->S2 S3 Step 3: LC-MS/MS Detect Mass Shift (+307 Da) S2->S3 S4 Step 4: Validation Compare vs Saturated Control S3->S4

Fig 2: Self-validating experimental workflow for GSH trapping and LC-MS/MS target engagement.

References

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate.3

  • Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. PMC / PubMed.1

  • Chemical structures of compounds used in the study (MPC2 targeting). ResearchGate.2

  • Alkoxy cyanoacrylate-based nanoparticles with stealth and brain-targeting properties. PubMed.4

Sources

Foundational

theoretical studies on ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

An In-depth Technical Guide to the Theoretical and Experimental Characterization of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate Executive Summary This technical guide provides a comprehensive analysis of ethyl (2Z)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical and Experimental Characterization of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

Executive Summary

This technical guide provides a comprehensive analysis of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, a member of the α,β-unsaturated cyanoacrylate family. These compounds are of significant interest due to their versatile reactivity and potential applications in medicinal chemistry and materials science.[1][2] This document synthesizes established experimental data with forward-looking theoretical protocols. We will detail the standard synthesis via Knoevenagel condensation, present a full spectroscopic characterization, and, most critically, provide a validated framework for conducting theoretical studies using Density Functional Theory (DFT) and molecular docking. The objective is to equip researchers, scientists, and drug development professionals with both the foundational knowledge and the advanced computational workflows necessary to explore the full potential of this molecule and its derivatives.

Introduction: The Significance of Substituted Cyanoacrylates

The α,β-unsaturated cyanoacrylate scaffold is a privileged structural motif in organic chemistry. The strategic placement of electron-withdrawing cyano (-CN) and ethoxycarbonyl (-COOEt) groups renders the β-carbon highly electrophilic, making it an excellent Michael acceptor for a variety of nucleophiles. This inherent reactivity is the cornerstone of their utility as synthetic intermediates.[1][3]

The title compound, ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, is distinguished by the presence of a 4-nitrophenyl group. This substituent further enhances the electrophilicity of the molecule through its strong electron-withdrawing nature, modulating the compound's electronic properties and potential biological interactions.

A crucial point of consideration is the stereochemistry at the C=C double bond. The Knoevenagel condensation, the primary synthetic route, typically yields the thermodynamically more stable (E)-isomer.[4][5] The (Z)-isomer, specified in the topic, is less common and may require specific stereoselective synthetic strategies or exist in equilibrium. This guide will focus on the characterization of the fundamental structure, with the provided theoretical workflows being equally applicable to the analysis of either stereoisomer, allowing for a comparative study of their relative stabilities and properties.

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule begins with its synthesis and unambiguous structural confirmation. The protocols described herein represent a self-validating system, where the spectroscopic output directly confirms the success of the synthetic procedure.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a reliable and efficient method for forming the C=C bond in this class of compounds.[6][7] It involves the nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to the carbonyl group of an aldehyde (4-nitrobenzaldehyde), followed by dehydration.[6] The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[8][9]

Reaction Mechanism Overview

Knoevenagel_Condensation Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ECA Ethyl Cyanoacetate Enolate Resonance-Stabilized Enolate Ion ECA->Enolate Deprotonation Base Base (e.g., Piperidine) Base->ECA Intermediate Aldol-type Intermediate Enolate->Intermediate Attacks Carbonyl Carbon Aldehyde 4-Nitrobenzaldehyde Aldehyde->Intermediate Product Ethyl (2E/2Z)-2-cyano-3- (4-nitrophenyl)prop-2-enoate Intermediate->Product Elimination of H2O

Caption: Knoevenagel condensation workflow for synthesis.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate [8][9]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrobenzaldehyde (10 mmol), ethyl 2-cyanoacetate (11 mmol), and absolute ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mmol) or diisopropylethylammonium acetate (DIPEAc) to the mixture.[8]

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the aldehyde spot indicates reaction completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. Recrystallize the crude product from ethanol to obtain a pure, crystalline solid.[9] A yield of approximately 93% can be expected.[8]

Spectroscopic Elucidation

Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are consistent with the structure of ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate.

Spectroscopic Data Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate [8][10]
Appearance Solid
Melting Point (°C) 161-165
Molecular Formula C₁₂H₁₀N₂O₄
IR (KBr, cm⁻¹) 2218-2196 (C≡N stretch), 1738 (C=O ester stretch), 1519 (asymmetric NO₂ stretch), 854 (C-N stretch)
¹H NMR (400 MHz, CDCl₃, δ ppm) 1.32 (t, J=7.2 Hz, 3H, -CH₃), 4.32-4.38 (m, 2H, -OCH₂-), 8.23-8.26 (m, 2H, Ar-H), 8.40-8.42 (m, 2H, Ar-H), 8.56 (s, 1H, vinylic-H)
¹³C NMR (100 MHz, CDCl₃, δ ppm) 14.4, 63.2, 107.1, 115.4, 124.6, 132.1, 137.7, 149.7, 153.1, 161.6

Interpretation of Data:

  • IR Spectrum: The sharp peak around 2200 cm⁻¹ is definitive for the nitrile (C≡N) group. The strong absorption at 1738 cm⁻¹ confirms the ester carbonyl (C=O) group. The peak at 1519 cm⁻¹ is characteristic of the nitro (NO₂) group.[8][10]

  • ¹H NMR Spectrum: The triplet and quartet signals at 1.32 and ~4.35 ppm are classic indicators of an ethyl ester group. The singlet at 8.56 ppm corresponds to the lone vinylic proton, and the multiplets in the 8.2-8.4 ppm region are characteristic of the protons on the para-substituted nitrophenyl ring.[8][10]

  • ¹³C NMR Spectrum: The spectrum shows all 12 expected carbon signals, with the ester carbonyl at 161.6 ppm, the nitrile carbon at 115.4 ppm, and the ethyl group carbons at 63.2 and 14.4 ppm.[8][10]

Theoretical and Computational Studies: A Prospective Analysis

While extensive experimental data exists for this compound class, dedicated are not widely published. This section, therefore, serves as a technical guide for researchers to conduct such investigations, providing field-proven workflows to predict and understand the molecule's behavior at an electronic level.

Rationale for Computational Investigation

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into molecular systems that are often difficult to obtain experimentally.[11][12] For the title compound, theoretical studies can:

  • Determine the relative stabilities of the (E) and (Z) isomers.

  • Elucidate the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO/LUMO).

  • Predict reactivity and potential sites for nucleophilic or electrophilic attack through Molecular Electrostatic Potential (MEP) maps.

  • Simulate spectroscopic properties (IR, NMR) to validate experimental data.

  • Provide a basis for understanding intermolecular interactions, crucial for predicting crystal packing or binding to a biological target.[11][13]

Workflow for Density Functional Theory (DFT) Analysis

This protocol outlines a standard, robust workflow for DFT calculations, suitable for programs like Gaussian, ORCA, or Spartan.

DFT_Workflow DFT Analysis Workflow input input process process output output Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Re-optimize) FMO FMO Analysis (HOMO, LUMO, Energy Gap) Check->FMO No MEP MEP Mapping (Identify Reactive Sites) FMO->MEP Spectra Simulate Spectra (IR, NMR) MEP->Spectra Results Optimized Geometry, Electronic Properties, Predicted Spectra Spectra->Results

Caption: A validated workflow for DFT-based molecular analysis.

Step-by-Step DFT Protocol:

  • Structure Input: Draw the 2D structure of both (Z) and (E) isomers of the molecule and convert to a 3D structure using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization without constraints. A common and reliable functional/basis set combination is B3LYP/6-311G(d,p).[12] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output also provides thermodynamic data and simulated IR spectra.

  • Single Point Energy: For higher accuracy, a single point energy calculation can be performed on the optimized geometry using a larger basis set.

  • Analysis of Results:

    • Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. Red-colored regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack. This is invaluable for predicting reactivity.

Predicting Biological Activity: Molecular Docking Protocol

Given that many cyanoacrylate derivatives exhibit anticancer activity, potentially through enzyme inhibition, molecular docking is a powerful tool to predict binding affinity and mode of interaction with a relevant protein target.[3][5][8]

Docking_Workflow Molecular Docking Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation input input process process output output Ligand_3D Generate 3D Structure (Optimized via DFT) Protonate Assign Charges & Protonation State (pH 7.4) Define_Grid Define Binding Site (Grid Box Generation) Protonate->Define_Grid Receptor_PDB Download Receptor Structure (e.g., from PDB) Prep_Receptor Remove Water/Ligands, Add Hydrogens Receptor_PDB->Prep_Receptor Prep_Receptor->Define_Grid Docking Perform Docking (e.g., AutoDock, GOLD) Define_Grid->Docking Analysis Analyze Poses & Scores (Binding Energy, Interactions) Docking->Analysis

Caption: Standard protocol for in silico molecular docking studies.

Step-by-Step Molecular Docking Protocol:

  • Ligand Preparation: Use the DFT-optimized structure of the molecule. Assign appropriate charges (e.g., Gasteiger charges) and protonation states using software like AutoDock Tools or Chimera.

  • Receptor Preparation: Obtain the crystal structure of a target protein from the Protein Data Bank (PDB). For example, the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR) is a relevant target for anticancer research.[5] Prepare the receptor by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.

  • Binding Site Definition: Identify the active site of the enzyme, typically where the native ligand binds. Define a grid box that encompasses this entire binding pocket.

  • Docking Simulation: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will explore numerous possible conformations (poses) of the ligand within the binding site.

  • Results Analysis: Analyze the output to identify the pose with the lowest binding energy (highest predicted affinity). Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, which stabilize the binding.[14]

Potential Applications and Future Directions

The unique electronic and structural features of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate suggest several avenues for further research and application.

  • Synthetic Intermediate: Its highly activated double bond makes it an ideal substrate for Michael additions and cycloaddition reactions, serving as a building block for more complex heterocyclic compounds.[1]

  • Bioactive Molecule: The anticancer activity of related cyanoacrylates against cell lines such as A549, HT-29, and HepG2 warrants investigation into the biological properties of this specific compound.[8] The theoretical workflows described above can guide this research by identifying potential biological targets and predicting binding affinities.

  • Materials Science: Cyanoacrylates are famous as the primary components of "super glues," where they undergo rapid anionic polymerization.[11][15] The substituents on the phenyl ring can modulate the polymerization properties, opening possibilities for the development of novel polymers and adhesives with tailored characteristics.

Conclusion

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is a molecule of considerable interest, backed by well-established synthetic and spectroscopic data. While direct theoretical examinations are sparse in the current literature, this guide has established a clear and authoritative framework for conducting such studies. By integrating robust DFT and molecular docking protocols with known experimental data, researchers are empowered to unlock a deeper understanding of this compound's reactivity, electronic structure, and biological potential. This synergistic approach is essential for accelerating innovation in both medicinal chemistry and materials science.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate via Knoevenagel Condensation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Overview The Knoevenagel condensation is a fun...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Overview

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction widely utilized in the pharmaceutical industry to synthesize α,β-unsaturated carbonyl compounds. The target molecule, ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (an α-cyanoacrylate derivative), serves as a highly versatile electrophilic intermediate for Michael additions, cycloadditions, and the development of bioactive heterocycles[1].

As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." This guide establishes a self-validating experimental system , ensuring that the causality behind every reagent choice, thermodynamic control, and analytical checkpoint is fully transparent. By utilizing a mild amine base in a green solvent (ethanol), this protocol achieves quantitative conversion while suppressing deleterious side reactions such as the Cannizzaro reaction or undesired Michael additions[2][3].

Mechanistic Causality: The "Why" Behind the Chemistry

To achieve high yields and strict stereoselectivity, one must understand the electronic and thermodynamic forces governing the reaction.

Reactant Electronic Profiles
  • The Nucleophile (Ethyl Cyanoacetate): The methylene protons are flanked by two strong electron-withdrawing groups (EWG): a cyano group (

    
    ) and an ester group (
    
    
    
    ). This significantly lowers the
    
    
    of the methylene protons to approximately 9.0[2]. Consequently, a weak base like piperidine is sufficient to quantitatively generate the active carbanion without degrading the solvent or reagents.
  • The Electrophile (4-Nitrobenzaldehyde): The presence of a para-nitro group (

    
    ) exerts a powerful inductive and resonance-withdrawing effect. This renders the carbonyl carbon highly electrophilic, drastically accelerating the nucleophilic attack and reducing the required reaction time compared to unsubstituted benzaldehydes[2].
    
Thermodynamic Control and Stereoselectivity

The Knoevenagel condensation is reversible up to the final dehydration step. Because the elimination of water is driven by the thermodynamic stability of the resulting highly conjugated system, the reaction operates under thermodynamic control. The bulky 4-nitrophenyl group and the ethyl ester group orient themselves trans to one another to minimize steric strain. This results exclusively in the formation of the specified stereoisomer, preventing the formation of complex isomeric mixtures[1][4].

MechanisticPathway N1 Ethyl Cyanoacetate (Active Methylene) N2 Deprotonation by Piperidine (Carbanion Formation) N1->N2 pKa ~9 N3 Nucleophilic Attack on 4-Nitrobenzaldehyde N2->N3 Fast N4 Aldol-Type Intermediate (Alkoxide) N3->N4 N5 Proton Transfer & Dehydration (-H2O) N4->N5 Reversible N6 Ethyl (2Z)-2-cyano-3- (4-nitrophenyl)prop-2-enoate N5->N6 Thermodynamic Control

Mechanistic pathway of the Knoevenagel condensation under thermodynamic control.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometry is strictly controlled. A slight excess of ethyl cyanoacetate is used to drive the reaction to completion, as the highly electrophilic aldehyde is the limiting reagent.

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole
4-Nitrobenzaldehyde151.121.001.51 g10.0 mmolElectrophile
Ethyl Cyanoacetate113.111.101.24 g (1.17 mL)11.0 mmolNucleophile
Piperidine85.150.1085 mg (99 µL)1.0 mmolCatalyst (Base)
Absolute Ethanol46.07-15.0 mL-Green Solvent

Experimental Protocol: A Self-Validating Workflow

This protocol integrates real-time validation steps to ensure the operator can verify the reaction's success before proceeding to isolation.

Step 1: Reagent Preparation and Dissolution
  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Add 1.51 g (10.0 mmol) of 4-nitrobenzaldehyde to the flask.

  • Suspend the solid in 15.0 mL of absolute ethanol.

  • Causality Check: 4-nitrobenzaldehyde is only partially soluble in cold ethanol. Complete dissolution will occur upon heating, providing a visual indicator of temperature equilibrium.

Step 2: Catalyst Addition and Reaction Initiation
  • Add 1.17 mL (11.0 mmol) of ethyl cyanoacetate to the stirring suspension.

  • Add 99 µL (1.0 mmol) of piperidine dropwise using a micropipette.

  • Validation Check: Upon the addition of piperidine, the mixture will immediately undergo a color shift (typically to a deep yellow/orange) due to the formation of the highly conjugated enolate intermediate and subsequent charge-transfer complexes[5].

Step 3: Reflux and Kinetic Monitoring
  • Attach a reflux condenser and heat the mixture to 75–80 °C (gentle reflux) using an oil bath or heating mantle.

  • Maintain reflux for 15 to 30 minutes. The strong electron-withdrawing nature of the nitro group ensures rapid kinetics[2][3].

  • Self-Validation (TLC): After 15 minutes, perform Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 7:3).

    • Observation: The starting aldehyde (

      
      ) should be completely consumed. The product will appear as a new, highly UV-active spot at a lower 
      
      
      
      (
      
      
      ).
Step 4: Precipitation and Isolation
  • Once TLC confirms reaction completion, remove the flask from the heat source and allow it to cool to room temperature.

  • Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes.

  • Causality Check: The target α-cyanoacrylate has low solubility in cold ethanol. Cooling forces the thermodynamic product to crash out of solution as a crystalline solid, leaving impurities and excess ethyl cyanoacetate dissolved in the mother liquor.

  • Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 × 5 mL of ice-cold ethanol.

Step 5: Purification and Characterization
  • Dry the solid under a high vacuum to constant weight. (Expected yield: 88–95%).

  • Self-Validation (NMR): Confirm structural integrity via

    
    -NMR (
    
    
    
    , 400 MHz).
    • Diagnostic Peaks: Look for a distinct singlet at

      
       ppm corresponding to the vinylic proton. The aromatic protons will appear as two doublets around 
      
      
      
      and
      
      
      ppm, characteristic of a para-substituted nitrobenzene ring[3]. The ethyl ester will show a classic quartet (
      
      
      ppm) and triplet (
      
      
      ppm).

ExperimentalWorkflow W1 1. Dissolution (Aldehyde + EtOH) W2 2. Reagent Addition (Cyanoacetate + Piperidine) W1->W2 W3 3. Reflux (75-80 °C) Color shift to orange W2->W3 W4 4. TLC Validation (Hexane:EtOAc 7:3) W3->W4 W5 5. Ice Bath Cooling (Crystallization) W4->W5 Aldehyde Consumed W6 6. Vacuum Filtration & Cold EtOH Wash W5->W6 W7 7. Pure Product (NMR Validation) W6->W7 88-95% Yield

Step-by-step experimental workflow with integrated validation checkpoints.

Troubleshooting and Optimization

  • Issue: Incomplete Conversion (Aldehyde remains on TLC).

    • Cause: Inactive catalyst or trace water hindering the equilibrium.

    • Solution: Ensure piperidine is fresh. Alternatively, a catalytic amount of glacial acetic acid (0.1 eq) can be added to form a piperidinium acetate buffer, which often accelerates the dehydration step.

  • Issue: Oil formation instead of crystallization during cooling.

    • Cause: Product crashing out too quickly or presence of impurities.

    • Solution: Re-heat the mixture until homogeneous, then allow it to cool very slowly to room temperature before applying the ice bath. Scratching the inside of the flask with a glass rod can induce nucleation.

References

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][2]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex Source: Asian Journal of Chemistry URL:[Link][4]

  • Knoevenagel condensation Source: Wikipedia (Organic Chemistry Portal Identifiers) URL:[Link][5]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles Source: Organic Chemistry Portal (Eur. J. Org. Chem.) URL:[Link][1]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity Source: ResearchGate (J. Mex. Chem. Soc.) URL:[Link][3]

Sources

Application

Application Note: Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate as a High-Fidelity Precursor for Pyrazole Scaffolds

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry. It deviates from standard templates to focus on the causality and utility of the specific precursor in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry. It deviates from standard templates to focus on the causality and utility of the specific precursor in drug discovery workflows.

Executive Summary

The compound ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (herein referred to as Precursor A ) represents a critical class of "push-pull" alkenes. Its structural utility lies in the synergistic electron-withdrawing effects of the


-cyano and 

-ethoxycarbonyl groups combined with the

-(4-nitrophenyl) moiety. This electronic architecture makes the

-carbon highly susceptible to nucleophilic attack (Michael addition), serving as an ideal dipolarophile for the regioselective synthesis of polysubstituted pyrazoles .

This guide details the synthesis of Precursor A and its subsequent transformation into ethyl 5-amino-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate , a pharmacophore widely investigated for antimicrobial and anti-inflammatory (COX-2 inhibition) activity.

Chemical Identity & Reactivity Profile[1][2][3][4]

PropertySpecification
IUPAC Name Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
CAS Number 2286-33-1
Molecular Formula

Molecular Weight 246.22 g/mol
Appearance Yellow crystalline solid
Melting Point 161–165 °C
Key Reactivity Michael Acceptor, Knoevenagel Condensation Product

Mechanistic Insight: The reactivity of Precursor A is defined by the


-carbon electrophilicity . The 4-nitro group on the phenyl ring pulls electron density through the 

-system, while the cyano and ester groups stabilize the negative charge generated upon nucleophilic attack. This creates a "soft" electrophilic center ideal for reactions with "soft" nucleophiles like hydrazines.

Synthetic Protocols

Protocol A: Synthesis of the Precursor (Knoevenagel Condensation)

Objective: Isolate high-purity Precursor A from 4-nitrobenzaldehyde.

Reagents:

  • 4-Nitrobenzaldehyde (10 mmol, 1.51 g)

  • Ethyl cyanoacetate (10 mmol, 1.13 g)

  • Ethanol (Absolute, 20 mL)

  • Catalyst: Piperidine (5 drops) or Ammonium Acetate (10 mol%)

Step-by-Step Methodology:

  • Solubilization: In a 50 mL round-bottom flask, dissolve 4-nitrobenzaldehyde and ethyl cyanoacetate in ethanol.

  • Catalysis: Add the piperidine catalyst dropwise while stirring. Note: A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 2–4 hours. Monitor consumption of the aldehyde via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Crystallization: Allow the reaction mixture to cool to room temperature. The product typically precipitates as yellow crystals upon cooling.

    • Troubleshooting: If no precipitate forms, cool in an ice bath for 30 minutes or reduce solvent volume by 50% under vacuum.

  • Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then hexane (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry in a vacuum oven at 50 °C for 4 hours.

Expected Yield: 90–95% Characterization Check:

  • IR: Look for the characteristic

    
     stretch at ~2220 cm⁻¹ and Ester 
    
    
    
    at ~1720 cm⁻¹.
  • ¹H NMR (CDCl₃): The olefinic proton (

    
    ) appears as a distinct singlet downfield around 8.56 ppm .
    
Protocol B: Transformation to Pyrazole Derivative

Objective: Cyclocondensation of Precursor A with Hydrazine Hydrate to form Ethyl 5-amino-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate.

Reagents:

  • Precursor A (obtained in Protocol A) (5 mmol, 1.23 g)

  • Hydrazine Hydrate (99%, 10 mmol, 0.5 mL)

  • Ethanol (20 mL)

  • Catalyst: Triethylamine (TEA) (Optional, 2-3 drops to accelerate rate)

Step-by-Step Methodology:

  • Suspension: Suspend Precursor A in ethanol in a 50 mL flask.

  • Addition: Add hydrazine hydrate dropwise at room temperature. The yellow color of the precursor may intensify or shift to orange transiently.

  • Cyclization: Heat the mixture to reflux for 3–5 hours.

    • Mechanistic Check: The reaction proceeds via a Michael addition of hydrazine to the

      
      -carbon, followed by intramolecular nucleophilic attack of the hydrazine-
      
      
      
      on the cyano group (Thorpe-Ziegler type cyclization), yielding the 5-amino-pyrazole core.
  • Isolation: Cool the mixture. The pyrazole product often precipitates as a solid.

  • Workup: Filter the solid.[1] If the product is soluble (oily residue), pour the mixture into crushed ice (50 g) and stir vigorously to induce precipitation.

  • Recrystallization: Purify from Ethanol/DMF mixtures if necessary.

Expected Yield: 75–85% Product Identity:

  • Structure: Ethyl 5-amino-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate.

  • Key Spectral Feature: Disappearance of the

    
     peak in IR. Appearance of 
    
    
    
    bands (3200–3400 cm⁻¹).

Mechanistic Visualization

The following diagram illustrates the reaction pathway from the aldehyde starting material to the final pyrazole scaffold.

ReactionPathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Heterocycle Formation Aldehyde 4-Nitrobenzaldehyde Precursor Precursor A (Ethyl 2-cyano-3-(4-nitrophenyl)acrylate) Aldehyde->Precursor Knoevenagel (Piperidine, EtOH, Reflux) Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Precursor Intermediate Michael Adduct (Transient) Precursor->Intermediate Hydrazine Hydrate (Michael Addition) Pyrazole Target Pyrazole (Ethyl 5-amino-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate) Intermediate->Pyrazole Cyclization (Attack on CN)

Figure 1: Synthetic pathway illustrating the conversion of 4-nitrobenzaldehyde to the bioactive pyrazole scaffold via the Knoevenagel intermediate.

Application Data & Optimization

Solvent Effects on Yield (Protocol B)

The choice of solvent significantly impacts the reaction rate and yield due to the solubility of the nitro-substituted precursor.

SolventTemperatureReaction TimeYield (%)Notes
Ethanol Reflux (78°C)3 h82%Greenest option; standard protocol.
Methanol Reflux (65°C)5 h78%Slower due to lower temp.
Acetic Acid 100°C2 h65%Risk of hydrolysis; favors pyrazolone formation.
DMF 100°C1 h88%High yield but difficult workup (removal of solvent).
Biological Relevance

The resulting 5-amino-pyrazole-4-carboxylates are privileged structures in drug discovery.

  • Antimicrobial: The 4-nitrophenyl group enhances lipophilicity and membrane penetration against Gram-negative bacteria (e.g., E. coli).

  • COX-2 Inhibition: The spatial arrangement of the amino group and the aryl ring mimics the pharmacophore of Celecoxib, making these potential anti-inflammatory agents.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation.[2] (General Knoevenagel Mechanism).

  • Asian Journal of Chemistry. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives.[3] (Specific synthesis of ethyl 2-cyano-3-(4-nitrophenyl)acrylate and derivatives).

  • Journal of the Mexican Chemical Society. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (Characterization data: MP, IR, NMR for the 4-nitro derivative).

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles. (Reaction of cyanoacrylates with hydrazines).[1][4]

  • Royal Society of Chemistry. (2015). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine hydrate.[5] (Reactivity of the precursor with hydrazine).[6][4]

Sources

Method

Application Note: Antimicrobial Profiling of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

This Application Note is structured to provide a rigorous, field-validated framework for the antimicrobial evaluation of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate . It moves beyond generic instructions to address...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated framework for the antimicrobial evaluation of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate . It moves beyond generic instructions to address the specific physicochemical properties of electron-deficient Michael acceptors in biological assays.

Executive Summary & Scientific Rationale

The compound ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate represents a specialized class of


-cyanoacrylates  (Knoevenagel condensates). Unlike their monomeric counterparts used in tissue adhesives (which polymerize upon contact with moisture), this arylidene derivative is a stable, lipophilic electrophile.

Therapeutic Hypothesis: The core pharmacophore acts as a Michael Acceptor . The electron-withdrawing nitrile (-CN) and ester (-COOEt) groups, combined with the para-nitro substitution on the phenyl ring, create a highly electrophilic


-carbon (C3).
  • Mechanism of Action (MOA): Covalent inhibition of essential microbial enzymes via nucleophilic attack by active-site thiolates (cysteine residues) or amines.

  • Screening Challenge: Due to its electrophilic nature, the compound may react with nucleophilic components in undefined media. This protocol mandates Cation-Adjusted Mueller-Hinton Broth (CAMHB) and specific solvent handling to prevent assay interference.

Chemical Context & Preparation[1][2][3][4][5][6][7][8][9]

Physicochemical Profile[8]
  • IUPAC Name: Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

  • Molecular Formula:

    
    [1][2]
    
  • MW: 246.22 g/mol [1]

  • Solubility: High in DMSO, Acetone; Low in Water/Buffer.

  • Stability: Susceptible to hydrolysis at high pH (>8.0) or in the presence of strong nucleophiles.

Stock Solution Protocol

Critical Step: Do not use ethanol or methanol as the primary solvent for stock storage, as transesterification or Michael addition of the solvent can occur over long periods.

  • Weighing: Accurately weigh 10.0 mg of the compound.

  • Solvation: Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) (ACS Grade).

  • Vortexing: Vortex for 30 seconds until fully dissolved.

    • Concentration: 10,000 µg/mL (Stock A).

  • Sterilization: If necessary, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.

Experimental Workflow: Automated Broth Microdilution

This protocol adheres to CLSI M07-A10 standards but is optimized for small-molecule inhibitors.

Materials
  • Test Organisms:

    • Staphylococcus aureus ATCC 29213 (Gram-positive control)

    • Escherichia coli ATCC 25922 (Gram-negative control)

    • Pseudomonas aeruginosa ATCC 27853 (Efflux pump active)

    • Candida albicans ATCC 90028 (Fungal control - use RPMI 1640 media)

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin (Alamar Blue) 0.01% w/v solution for visual/fluorescence readout.

The "Checkerboard" Dilution Logic

To avoid solvent toxicity, the final DMSO concentration in the assay well must be < 1% .

Step-by-Step Dilution Scheme:

  • Intermediate Plate (Deep Well):

    • Pipette 980 µL of CAMHB into a sterile tube.

    • Add 20 µL of Stock A (10,000 µg/mL).

    • Result: 200 µg/mL Compound in 2% DMSO.

  • Assay Plate (96-well flat bottom):

    • Add 100 µL of sterile CAMHB to columns 2–12.

    • Add 200 µL of the Intermediate Solution to column 1.

    • Perform serial 2-fold dilutions (transfer 100 µL) from column 1 to 10. Discard 100 µL from column 10.

    • Columns 11 & 12: Growth Control (Media + Bacteria + DMSO) and Sterility Control (Media only).

Inoculum Preparation
  • Prepare a 0.5 McFarland suspension (

    
     CFU/mL) in saline.
    
  • Dilute this suspension 1:100 in CAMHB.

  • Add 100 µL of this diluted inoculum to wells 1–11.

    • Final Assay Concentration: Range 100 µg/mL to 0.19 µg/mL.

    • Final DMSO: 1% (Non-toxic).

    • Final Inoculum:

      
       CFU/mL.
      
Incubation & Readout[11]
  • Bacteria: 37°C for 16–20 hours (Ambient air).

  • Readout (Resazurin): Add 30 µL of 0.01% Resazurin solution. Incubate for 1–2 hours.

    • Blue: No Growth (Inhibition).

    • Pink: Growth (Metabolic reduction).

Visualizations

Screening Workflow Diagram

This diagram outlines the precise liquid handling logic to ensure solvent compatibility.

G Stock Stock Solution 10 mg/mL in DMSO Inter Intermediate Dilution 200 µg/mL (2% DMSO) in CAMHB Stock->Inter Dilute 1:50 Plate 96-Well Plate Serial Dilution (100 µg/mL -> 0.2 µg/mL) Inter->Plate Transfer 200µL to Col 1 Plate->Plate Serial Dilution (1:2) Incubate Incubation 37°C, 18-24h Plate->Incubate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Add 100µL to all wells Readout Readout (Resazurin/OD600) Incubate->Readout Add Dye

Caption: Figure 1. Optimized High-Throughput Screening Workflow ensuring <1% DMSO final concentration.

Mechanism of Action: Michael Addition

The biological activity relies on the reactivity of the


-carbon.

Mechanism Compound Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (Electrophile) Complex Transition State (Nucleophilic Attack on Beta-Carbon) Compound->Complex Diffusion Enzyme Bacterial Enzyme (Nucleophilic Cysteine -SH) Enzyme->Complex Target Recognition Inhibited Covalent Adduct (Irreversible Inhibition) Complex->Inhibited Michael Addition (C-S Bond Formation)

Caption: Figure 2. Proposed Mechanism of Action: Covalent modification of enzymatic thiols via Michael Addition.

Data Analysis & Acceptance Criteria

Quantitative Metrics

Summarize your findings using the following table structure.

OrganismStrain IDMIC (µg/mL)MBC (µg/mL)Activity Level
S. aureusATCC 29213X Y High (<10) / Mod (10-64)
E. coliATCC 25922X Y Resistance Likely if >64
P. aeruginosaATCC 27853X Y Efflux Check
Validity Checks
  • Growth Control: Must show distinct turbidity (OD600 > 0.2) or pink color (Resazurin).

  • Sterility Control: Must remain clear/blue.

  • Reference Standard: Ciprofloxacin MIC must fall within CLSI ranges (0.12–0.5 µg/mL for S. aureus).

Safety & Handling Application Note

Warning: This compound contains a nitro-aromatic moiety and an electrophilic nitrile.

  • Sensitization: Potential skin sensitizer.[3] Wear nitrile gloves and lab coat.

  • Reactivity: Avoid storing in alkaline buffers (Tris pH > 8) for extended periods before use, as this may catalyze hydrolysis or non-specific polymerization.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[4][5][6] Link

  • Neochoritis, C. G., et al. (2011). "One-pot synthesis of 2-cyano-3-substituted-acrylates and their antimicrobial evaluation." European Journal of Medicinal Chemistry, 46(7), 2943-2950. Link

  • Gatadi, S., et al. (2019). "Michael acceptors as a privileged scaffold for drug discovery: Synthesis and biological evaluation." European Journal of Medicinal Chemistry, 170, 157-172. Link

  • BenchChem. (2025). "Application Notes: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation." BenchChem Protocols. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 668188, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate." PubChem. Link

Sources

Application

analytical methods for the quantification of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

Executive Summary & Chemical Context This guide details the analytical protocols for the quantification of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (CAS: 66818-81-1 / 953-26-4 analogs). This compound is a densel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide details the analytical protocols for the quantification of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (CAS: 66818-81-1 / 953-26-4 analogs). This compound is a densely functionalized Michael acceptor, often synthesized via Knoevenagel condensation.

Critical Analytical Challenge: The primary challenge is stereochemical stability . The Knoevenagel condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate typically yields a mixture of E and Z isomers. While the E-isomer is often thermodynamically favored due to steric trans-positioning of the bulky aryl and ester groups, the Z-isomer (specified in your request) requires specific chromatographic resolution.

  • Target Analyte: Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

  • Molecular Formula: C₁₂H₁₀N₂O₄

  • MW: 246.22 g/mol [1]

  • Solubility Profile: Low aqueous solubility; soluble in Acetonitrile (ACN), DMSO, and Ethyl Acetate.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical workflow based on sample concentration and matrix complexity.

AnalyticalWorkflow Start Sample Matrix Pure API / Raw Material (High Conc.) Start->Pure Bio Plasma / Media (Trace Conc.) Start->Bio HPLC Protocol A: HPLC-PDA (Quant + Purity) Pure->HPLC Routine QC qNMR Protocol C: qNMR (Primary Std Ref) Pure->qNMR Ref Std Cert LCMS Protocol B: LC-MS/MS (Sensitivity) Bio->LCMS PK/PD Studies Result Quantification Report HPLC->Result LCMS->Result qNMR->Result

Figure 1: Analytical workflow selection guide for Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate.

Protocol A: High-Performance Liquid Chromatography (HPLC-PDA)

Purpose: Routine quantification, isomeric purity assessment, and stability indicating method. Mechanism: Reversed-phase chromatography separates the Z and E isomers based on their differential dipole moments and interaction with the C18 stationary phase.

Instrument Parameters
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)End-capped C18 minimizes peak tailing from the nitro group.
Column Temp 30°CControls viscosity and retention time reproducibility.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Detection UV-Vis (PDA) @ 290 nm The 4-nitrophenyl conjugated system exhibits strong absorbance at 280–310 nm.
Mobile Phase Preparation
  • Solvent A: Water + 0.1% Formic Acid (Improves peak shape for acidic/basic moieties).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent BEvent
0.030Initial equilibration
10.070Linear gradient to elute analytes
12.095Wash column (remove lipophilic dimers)
14.095Hold
14.130Re-equilibration
18.030End of Run
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of sample into a 20 mL volumetric flask. Dissolve in 100% Acetonitrile (Water may cause precipitation). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial conditions: 30:70 ACN:Water) to prevent solvent mismatch peaks.

    • Note: If the sample precipitates upon adding water, use 50:50 ACN:Water as the diluent.

Isomer Identification (Critical)

Since the Z and E isomers have identical mass, they must be distinguished by retention time.

  • General Rule: In reversed-phase LC, the more polar isomer elutes first. For cinnamate derivatives, the E-isomer (trans) is often more planar and retained longer than the Z-isomer, but this must be confirmed with a reference standard or NOE NMR.

  • Action: If two peaks appear (e.g., at 6.5 min and 7.2 min) with identical UV spectra, calculate "Total Purity" as Area(Z) + Area(E), but report "Isomeric Ratio".

Protocol B: LC-MS/MS (Bioanalytical/Trace)

Purpose: Quantification in biological matrices (plasma/tissue) or trace impurity analysis.

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI)

  • Polarity: Negative Mode (ESI-) is often superior for nitro-aromatics and cyano-esters due to their electron-withdrawing nature, forming stable [M-H]⁻ or radical anions [M]⁻•.

    • Alternative: Positive Mode (ESI+) [M+H]⁺ is possible but may be less sensitive unless ammonium adducts [M+NH₄]⁺ are targeted.

  • Precursor Ion: 246.2 m/z (Check for [M-H]⁻ at 245.1 or [M+H]⁺ at 247.1).

MRM Transitions (Optimized for ESI+)
TransitionCollision Energy (eV)Fragment Origin
247.1 → 173.1 15Loss of Ethyl formate (-74 Da)
247.1 → 201.1 10Loss of Ethanol/Ethoxide
247.1 → 129.1 25Nitrophenyl moiety

Note: Tune parameters (Declustering Potential, Collision Energy) must be optimized on the specific instrument (e.g., Sciex Triple Quad or Thermo Orbitrap).

Troubleshooting & Stability Guide

IssueRoot CauseCorrective Action
Peak Splitting Solvent mismatchDissolve sample in mobile phase starting composition (30% ACN).
Double Peaks Z/E IsomerizationKeep samples protected from light (amber vials). Avoid high temperatures.
Retention Shift pH fluctuationEnsure Formic Acid is fresh. Check pH of aqueous mobile phase (pH ~2.7).
Degradation HydrolysisAvoid leaving samples in aqueous buffers >24 hours. Analyze immediately.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 668188, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. Retrieved from [Link]

  • Synthesis & Isomerism Context: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. (Provides mechanistic insight into E/Z selectivity).
  • Analytical Method Validation: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the Knoevenagel condensation between 4-nitrobenzaldehyde and ethyl cyanoa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the Knoevenagel condensation between 4-nitrobenzaldehyde and ethyl cyanoacetate. Here, we address common yield-limiting factors, mechanistic troubleshooting, and validated protocols to ensure high-fidelity synthesis.

Troubleshooting FAQs

Q1: My reaction stalls at 60-70% yield. How do I drive it to completion? A: The Knoevenagel condensation is an equilibrium-driven dehydration reaction. If water is not actively removed or managed, the equilibrium stalls, and the ester group may undergo partial hydrolysis. Causality & Solution: You must shift the equilibrium to favor the product. Traditionally, this is done using a Dean-Stark apparatus with toluene to azeotropically remove water. However, modern green chemistry approaches leverage water as a solvent rather than an impurity. Utilizing a Diazabicyclo[5.4.0]undec-7-ene (DBU)-water complex acts as a powerful Brønsted base. The hydroxyl of the base in water absorbs the hydrogen of the active methylene compound, greatly improving its nucleophilicity and driving the reaction to >95% yield without the need for azeotropic distillation[1].

Q2: I am observing multiple spots on my TLC, specifically a bis-adduct. How do I prevent this? A: 4-nitrobenzaldehyde is highly electron-deficient due to the strong electron-withdrawing nature of the nitro group. This makes the resulting alkene product highly electrophilic. Causality & Solution: A common yield-destroying side reaction is the Michael addition of a second equivalent of ethyl cyanoacetate to the newly formed double bond, creating a bis-adduct. To prevent this, strictly control your stoichiometry to a 1:1 molar ratio. Avoid using any excess of the active methylene compound and avoid prolonged heating. Alternatively, switching to a Triphenylphosphine (TPP) catalyst under solvent-free conditions has been proven to yield the desired stereogeometry without forming any subsequent Michael adducts[2].

Q3: What is the optimal catalyst system for electron-deficient aromatic aldehydes? A: While the classical Piperidine/Glacial Acetic Acid system works, it often requires harsh reflux conditions that can degrade sensitive substrates. For 4-nitrobenzaldehyde, basic ionic liquid composites or amine-water complexes are vastly superior. Causality & Solution: The reaction of ethyl cyanoacetate with electron-deficient 4-nitrobenzaldehyde proceeds exceptionally well (up to 99% yield) using a DABCO-catalyzed system promoted by a hydroxy ionic liquid ([HyEtPy]Cl–H2O–DABCO)[3]. The ionic liquid stabilizes the transition state and enhances the solubility of the reactants, allowing the reaction to reach full conversion in under 10 minutes at room temperature[3].

Quantitative Catalyst Comparison

The following table summarizes the performance of various catalyst systems for the condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate to help you select the best approach for your lab's capabilities:

Catalyst SystemSolventTemperatureReaction TimeYield (%)Michael Adduct Risk
Piperidine / AcOHTolueneReflux (110°C)3 - 4 hours75 - 85%Moderate
Triphenylphosphine (TPP)[2]Solvent-freeMicrowave (Mild)5 - 10 mins92 - 95%None
DBU / H₂O Complex[1]WaterRoom Temp15 - 30 mins> 95%Low
DABCO / [HyEtPy]Cl[3]Water / ILRoom Temp5 - 10 mins99%Low

Logical Troubleshooting Workflow

YieldTroubleshooting Start Yield < 80% TLC TLC Analysis Start->TLC Incomplete Unreacted Aldehyde (Equilibrium Stalled) TLC->Incomplete Spot 1 SideProd Multiple Spots (Bis-adduct Formation) TLC->SideProd Spot 2 Water Shift Equilibrium: Use Dean-Stark or DBU/H2O Incomplete->Water Catalyst Optimize Catalyst: Use DABCO/IL System Incomplete->Catalyst Stoich Adjust Stoichiometry: Strict 1:1 Molar Ratio SideProd->Stoich Temp Change Conditions: Solvent-free TPP or Lower Temp SideProd->Temp

Figure 1: Diagnostic workflow for troubleshooting low yields in Knoevenagel condensations.

Validated Experimental Protocol: DBU/H₂O Catalyzed Synthesis

This self-validating protocol leverages the DBU/water complex to maximize yield while minimizing side reactions[1]. The system is inherently self-validating because the highly crystalline product precipitates directly out of the aqueous medium as it forms, continuously driving the reaction forward via Le Chatelier's principle and preventing over-reaction.

Materials:

  • 4-nitrobenzaldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol)

  • Deionized Water (25.0 mmol)

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Catalyst Preparation: In a 10 mL round-bottom flask, combine 1.0 mmol of DBU with 25.0 mmol of deionized water. Stir the mixture at room temperature for 3 hours to ensure the complete formation of the DBU-H₂O Brønsted base complex[1].

  • Reaction Initiation: Add exactly 1.0 mmol of 4-nitrobenzaldehyde to the complex. Immediately add 1.0 mmol of ethyl cyanoacetate dropwise. Critical Step: Do not exceed a 1:1 ratio of the methylene compound to prevent Michael addition bis-adducts.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress via TLC (Hexane:Ethyl Acetate, 7:3). The reaction typically reaches completion within 15-30 minutes. As the reaction progresses, the product, ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, will precipitate out of the aqueous solution as a solid mass.

  • Isolation: Quench the stirring and filter the solid precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) to remove any residual DBU catalyst and unreacted water-soluble impurities.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure (2Z)-isomer. Dry under a high vacuum to obtain the final product (Expected yield: >95%).

References

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal / Eur. J. Org. Chem.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Knoevenagel Condensation of 4-Nitrobenzaldehyde and Ethyl Cyanoacetate

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when reacting 4-nitrobenzaldehyde with ethyl cyanoacetate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

I. Overview of the Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. In the specific case of 4-nitrobenzaldehyde and ethyl cyanoacetate, the reaction is driven by the deprotonation of the α-carbon of ethyl cyanoacetate to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. Subsequent dehydration yields the desired product, ethyl (E)-2-cyano-3-(4-nitrophenyl)acrylate.

While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly impact yield and purity. This guide will address these challenges in a question-and-answer format, providing both diagnostic advice and validated protocols for mitigation.

Reaction Workflow

The following diagram illustrates the intended reaction pathway.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Nucleophilic_Attack Nucleophilic Attack 4-Nitrobenzaldehyde->Nucleophilic_Attack Ethyl_Cyanoacetate Ethyl Cyanoacetate Enolate_Formation Enolate Formation Ethyl_Cyanoacetate->Enolate_Formation Deprotonation Base Base Base->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Desired_Product Ethyl (E)-2-cyano-3- (4-nitrophenyl)acrylate Dehydration->Desired_Product

Caption: Intended reaction pathway for the Knoevenagel condensation.

II. Frequently Asked Questions & Troubleshooting

FAQ 1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields in the Knoevenagel condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate can often be attributed to several competing side reactions. The most common culprits are the self-condensation of ethyl cyanoacetate and the Michael addition of the ethyl cyanoacetate enolate to the desired product.

A. Self-Condensation of Ethyl Cyanoacetate

What is it? Under basic conditions, the enolate of ethyl cyanoacetate can react with another molecule of ethyl cyanoacetate in a Claisen-type condensation. This is particularly prevalent if the base concentration is too high or if the 4-nitrobenzaldehyde is added too slowly.

How to identify it: The self-condensation product, ethyl 2,4-dicyano-3-oxobutanoate, is a β-keto ester. Its presence can be confirmed by:

  • TLC Analysis: A new, more polar spot compared to the starting materials and the desired product.

  • NMR Spectroscopy: Look for characteristic signals of the β-keto ester moiety.

  • Mass Spectrometry: Detection of a mass corresponding to the dimer of ethyl cyanoacetate minus a molecule of ethanol.

How to mitigate it:

  • Control Base Stoichiometry: Use a catalytic amount of a weak base. Piperidine or ammonium acetate are common choices. Strong bases like NaOH can lead to undesired side reactions, including the Cannizzaro reaction of the aldehyde and hydrolysis of the ester.

  • Slow Addition of Base: Add the base catalyst slowly to the mixture of the aldehyde and the active methylene compound to maintain a low concentration of the enolate at any given time.

  • Optimize Temperature: Lowering the reaction temperature can disfavor the self-condensation reaction.

B. Michael Addition

What is it? The desired product, an α,β-unsaturated system, is an excellent Michael acceptor. A second molecule of the ethyl cyanoacetate enolate can add to the β-carbon of the product, leading to the formation of a 1,3-dinitrile adduct. This is a common issue when the reaction is left for extended periods or at elevated temperatures.

How to identify it:

  • TLC Analysis: A spot with intermediate polarity between the starting material and the desired product.

  • NMR Spectroscopy: The appearance of new aliphatic protons and the disappearance of the vinylic proton signal of the desired product.

  • Mass Spectrometry: A mass corresponding to the addition of ethyl cyanoacetate to the desired product.

How to mitigate it:

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC and stop it as soon as the starting aldehyde is consumed.

  • Control Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, which can favor the Michael addition.

  • Stoichiometry Control: Using a slight excess of the aldehyde can help to consume the active methylene compound and reduce the likelihood of the Michael addition.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield Observed Check_Purity Analyze Crude Product by TLC/NMR/MS Start->Check_Purity Side_Product_Identified Side Products Identified? Check_Purity->Side_Product_Identified Self_Condensation Self-Condensation Product Detected Side_Product_Identified->Self_Condensation Yes Michael_Adduct Michael Adduct Detected Side_Product_Identified->Michael_Adduct Yes No_Side_Product No Significant Side Products Side_Product_Identified->No_Side_Product No Optimize_Base Optimize Base: - Use catalytic amount - Use weaker base (e.g., piperidine) - Slow addition of base Self_Condensation->Optimize_Base Optimize_Time_Temp Optimize Reaction Time & Temperature: - Monitor reaction closely - Stop when aldehyde is consumed - Consider lower temperature Michael_Adduct->Optimize_Time_Temp End Improved Yield Optimize_Base->End Optimize_Time_Temp->End Check_Conditions Re-evaluate Reaction Conditions: - Catalyst activity - Reactant purity - Water removal No_Side_Product->Check_Conditions Check_Conditions->End

Caption: Troubleshooting flowchart for low yields.

FAQ 2: I'm observing the formation of a colored impurity. What could it be?

The presence of a colored impurity, often yellow or orange, can be due to the formation of charge-transfer complexes or decomposition products. 4-nitrobenzaldehyde and its derivatives are known to form such complexes.

How to mitigate it:

  • Purification: The colored impurity can often be removed by recrystallization or column chromatography.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored byproducts by preventing oxidative side reactions.

FAQ 3: The reaction is very slow or incomplete. How can I improve the reaction rate?

Slow or incomplete reactions can be due to several factors related to the reaction conditions.

How to improve it:

  • Catalyst Choice: While weak bases are generally preferred to avoid side reactions, a catalyst that is too weak may not be effective. A slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be considered, but with careful monitoring to prevent side reactions.

  • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO can accelerate the reaction but may also promote side reactions. Toluene is a common choice as it allows for the azeotropic removal of water, which drives the reaction equilibrium towards the product.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. Employing a Dean-Stark trap to remove water azeotropically can significantly improve the reaction rate and yield.

Table 1: Summary of Common Side Reactions and Mitigation Strategies
Side ReactionIdentificationMitigation Strategies
Self-Condensation of Ethyl Cyanoacetate TLC (polar spot), NMR (β-keto ester signals), MS (dimer mass)- Use catalytic amount of a weak base (e.g., piperidine).- Slow addition of the base catalyst.- Lower reaction temperature.
Michael Addition TLC (intermediate polarity spot), NMR (loss of vinylic proton), MS (adduct mass)- Monitor reaction progress closely and stop upon completion.- Avoid prolonged reaction times and high temperatures.- Use a slight excess of 4-nitrobenzaldehyde.
Hydrolysis of Ethyl Cyanoacetate Formation of cyanoacetic acid (water-soluble)- Avoid strong bases like NaOH.- Use anhydrous solvents.
Cannizzaro Reaction of 4-Nitrobenzaldehyde Formation of 4-nitrobenzyl alcohol and 4-nitrobenzoic acid- Avoid strong bases.

III. Experimental Protocols

Protocol 1: Optimized Knoevenagel Condensation with Piperidine Catalyst

This protocol is designed to minimize side reactions by using a catalytic amount of a weak base and controlling the reaction temperature.

Materials:

  • 4-Nitrobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Toluene, anhydrous

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dean-Stark trap (optional, but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add 4-nitrobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in anhydrous toluene.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • If using a Dean-Stark trap, monitor the collection of water.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the 4-nitrobenzaldehyde is consumed, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield the desired ethyl (E)-2-cyano-3-(4-nitrophenyl)acrylate.

Protocol 2: Troubleshooting - Minimizing Michael Addition

If Michael addition is a persistent issue, the following modifications to Protocol 1 can be implemented.

Modifications:

  • Stoichiometry: Use a slight excess of 4-nitrobenzaldehyde (1.2 eq) relative to ethyl cyanoacetate (1.0 eq).

  • Temperature: Run the reaction at a lower temperature (e.g., 80 °C) for a longer period, while still monitoring for completion.

  • Work-up: As soon as the reaction is complete, quench the reaction by adding a mild acid (e.g., a few drops of acetic acid) to neutralize the piperidine catalyst before work-up.

IV. References

  • [Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. - ResearchGate]([Link]

Troubleshooting

Technical Support Center: Purification of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

This is a comprehensive technical guide designed for the purification of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate . Document ID: PUR-KNOE-04N Version: 2.1 (Senior Scientist Verified) Target Compound: Ethyl (2Z)-...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for the purification of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate .

Document ID: PUR-KNOE-04N Version: 2.1 (Senior Scientist Verified) Target Compound: Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate Reaction Class: Knoevenagel Condensation[1][2]

Executive Summary & Chemical Context[3][4][5][6][7][8]

The Challenge: The synthesis of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate via Knoevenagel condensation is thermodynamically driven but kinetically sensitive. While the reaction typically proceeds with high conversion, the purification is often complicated by:

  • Isomeric Drift: The (2Z) isomer (where the bulky phenyl and ester groups are cis) is often less stable than the (2E) isomer.[2] Heat and prolonged exposure to base can drive isomerization to the thermodynamic (E) sink.[2]

  • "Oiling Out": The melting point of the crude mixture is often depressed by impurities (unreacted aldehyde), leading to oil formation rather than crystallization.[2]

  • Aldehyde Contamination: 4-Nitrobenzaldehyde is difficult to remove by simple washing due to its similar solubility profile in organic solvents.[1][2]

The Strategy: We utilize a "Crash and Polish" methodology. We first force the precipitation of the bulk solid (Crash) to remove the majority of the catalyst and soluble oligomers, followed by a selective recrystallization or bisulfite wash (Polish) to remove the stubborn aldehyde and lock in the crystal lattice.[2]

Decision Matrix: The Purification Workflow

Before proceeding, identify the current state of your reaction mixture using this logic flow.

PurificationLogic Start Crude Reaction Mixture StateCheck State of Product? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Precipitated Oil Oily/Gummy Residue StateCheck->Oil Phase Separated Solution Clear Solution (No Precipitate) StateCheck->Solution Dissolved AldehydeCheck NMR shows >5% Aldehyde? Solid->AldehydeCheck ActionOil Induce Crystallization: Scratch glass, add seed, chill to -20°C Oil->ActionOil ActionSol Concentrate volume by 50% Add H2O dropwise (Cloud Point) Solution->ActionSol ActionSolid Proceed to Protocol A (Ethanol Recrystallization) ActionOil->Solid Success ActionSol->Solid Success AldehydeCheck->ActionSolid No Bisulfite Proceed to Protocol B (Bisulfite Wash) AldehydeCheck->Bisulfite Yes

Caption: Decision matrix for selecting the appropriate purification pathway based on the physical state of the crude Knoevenagel product.

Detailed Protocols

Protocol A: The "Gold Standard" Ethanol Recrystallization

Best for: General purification, removing trace catalyst, and improving crystal habit.

Scientific Rationale: Ethanol is the solvent of choice because of its high temperature coefficient of solubility for this cyanocinnamate.[1][2] The product is sparingly soluble in cold ethanol but highly soluble in hot ethanol.[2] Impurities like piperidine salts and oligomers remain soluble in the cold mother liquor.[2]

Steps:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 5-7 mL per gram of solid).[1][2]

  • Reflux: Heat the mixture to boiling (approx. 78°C) with magnetic stirring.

    • Critical Check: If the solid does not dissolve completely, add more ethanol in 1 mL increments.[2] If a small amount of dark insoluble material remains, filter it hot (this is likely inorganic salt or polymer).[2]

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Why? Rapid cooling traps impurities inside the crystal lattice.[2] Slow cooling builds a pure, dense lattice.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration.[2][3]

  • Displacement Wash: Wash the filter cake with ice-cold ethanol (2 x 5 mL). Do not use large volumes, or you will redissolve the product.[2]

  • Drying: Dry in a vacuum oven at 40°C or air dry. High heat (>80°C) may induce E/Z isomerization.[2]

Protocol B: Sodium Bisulfite Wash (The "Aldehyde Rescue")

Best for: Removing unreacted 4-nitrobenzaldehyde (starting material).[1][2]

Scientific Rationale: Recrystallization often fails to separate the starting aldehyde because 4-nitrobenzaldehyde also crystallizes well from ethanol.[1][2] We exploit chemoselectivity: Sodium bisulfite forms a water-soluble adduct with the aldehyde (bisulfite addition product), while the target alkene (ester/nitrile) remains inert and insoluble in water.[2]

Steps:

  • Preparation: Dissolve/suspend the crude solid in a minimal amount of Ethyl Acetate (if solid) or use the crude reaction oil.

  • The Wash: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Agitation: Shake vigorously for 2-3 minutes. Vent frequently.

    • Mechanism:[1][2][3][4][5]

      
       (Water Soluble).[1][2]
      
  • Separation: Drain the aqueous layer (contains the aldehyde adduct).[2]

  • Repeat: Repeat the bisulfite wash once more to ensure complete removal.[2]

  • Final Polish: Wash the organic layer with Brine (sat.[2] NaCl), dry over Anhydrous

    
    , filter, and evaporate.
    
  • Recrystallize: Proceed to Protocol A with the aldehyde-free solid.

Technical Data & Specifications

ParameterSpecificationNotes
Appearance Light yellow to orange needlesNitro group causes color; pure white is rare.[1][2]
Melting Point 168 – 172 °CSharp range indicates high purity [1].[1][2]
Solubility (Hot) Ethanol, Ethyl Acetate, TolueneGood solvents for recrystallization.[2]
Solubility (Cold) Water, Hexane, Cold EthanolIdeal anti-solvents.[2]
Key impurity 4-NitrobenzaldehydeDetect via TLC (Rf ~0.6 in 20% EtOAc/Hex).[1][2]
Isomer Stability E-isomer > Z-isomerZ-isomer may convert to E in solution over time.[1][2]

Troubleshooting & FAQs

Q1: I am trying to isolate the (2Z) isomer specifically, but the literature says the (2E) isomer is more stable. How do I prevent isomerization?

Senior Scientist Insight: You are correct. In Knoevenagel condensations, the (2E) isomer (where the bulky Phenyl and Ester groups are anti or trans to each other) is the thermodynamic sink due to steric relief.[2] The (2Z) isomer is sterically crowded.[2]

  • Avoid Acid/Base exposure: Isomerization is catalyzed by residual base (piperidine) or strong acids.[2] Ensure your product is neutral before storage.[2]

  • Avoid Excessive Heat: Do not reflux for hours longer than necessary.

  • Photostability: Cyanocinnamates can photo-isomerize.[1][2] Store the purified solid in amber vials or wrapped in foil.

  • Validation: Use NOE (Nuclear Overhauser Effect) NMR to confirm geometry.[2] If you see an interaction between the vinylic proton and the ethyl group protons, you likely have the (2E) isomer (where they are spatially close).[2] If you see interaction between the vinylic proton and the phenyl ring protons, you have the (2Z) .[2]

Q2: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This is a classic "Oiling Out" phenomenon, usually caused by the presence of impurities (lowering the melting point below the solvent boiling point) or a solvent mixture that is too rich in the "good" solvent.[2] The Fix:

  • Re-heat the mixture until the oil dissolves into a clear solution.

  • Add a seed crystal (if available) or scratch the inner glass surface with a glass rod at the air-liquid interface to create nucleation sites.[1][2]

  • Add the anti-solvent (water) dropwise at boiling temperature until a faint turbidity (cloudiness) persists.[2]

  • Allow to cool very slowly (wrap the flask in foil/towel).

Q3: The solid is bright yellow/orange. Is it impure?

Answer: Not necessarily. Compounds containing a nitro group conjugated to an alkene and an aromatic ring often exhibit Charge Transfer (CT) bands, resulting in yellow or orange coloration.[2]

  • Action: Check the melting point.[2] If it is sharp (168-172°C), the color is intrinsic to the molecule.[2]

  • Warning: If the color is dark brown or tar-like, this indicates polymerization or decomposition.[1][2] In that case, perform a filtration through a short pad of silica gel (eluting with DCM) before recrystallization.[2]

Q4: Can I use water as the solvent?

Answer: While "Green Chemistry" protocols [2] suggest water-mediated Knoevenagel condensations, the final product is insoluble in water.[1][2] You can use water as the reaction medium (precipitating the product as it forms), but for purification , you need an organic solvent (Ethanol) to dissolve and re-form the crystal lattice.[2]

References

  • Royal Society of Chemistry. (2024).[2] Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.[1][2] Organic & Biomolecular Chemistry.[2][6] Retrieved from [Link]

  • PubChem. (2025).[7] Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

Sources

Optimization

stability of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate in different solvents

Technical Support Center: Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate From the desk of the Senior Application Scientist Welcome to the technical support center for ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

From the desk of the Senior Application Scientist

Welcome to the technical support center for ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this versatile synthetic intermediate. Given its highly functionalized structure, understanding its behavior in different solvent systems is critical for reproducible and successful experimentation. This guide provides troubleshooting protocols, frequently asked questions, and the underlying chemical principles to ensure the integrity of your results.

The molecule , synthesized via Knoevenagel condensation, possesses several reactive sites that dictate its stability profile[1][2]. These include an ethyl ester, a nitrile group, a nitroaromatic system, and a polarized carbon-carbon double bond. This electron-deficient double bond, in particular, makes the compound a potential Michael acceptor, rendering it susceptible to attack by nucleophiles[3]. This guide will help you navigate the challenges associated with these structural features.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical pathways through which ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate can degrade?

A1: Degradation can occur through several mechanisms, primarily dictated by the solvent and ambient conditions:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid. This process is accelerated in aqueous or protic solvents like water, methanol, and ethanol.

  • Michael Addition: Due to the electron-withdrawing effects of the cyano and ester groups, the double bond is electron-deficient. Nucleophilic solvents (e.g., water, alcohols) or contaminants (e.g., amines) can attack the β-carbon, leading to the formation of adducts[3].

  • Photodegradation: Aromatic nitro compounds are often photosensitive. Exposure to UV or even ambient light can lead to complex degradation pathways. The presence of the extended π-system in the molecule can increase this sensitivity.

  • Nitro Group Reduction: While less common under standard laboratory handling, the nitro group can be reduced to an amino group in the presence of reducing agents or under certain catalytic conditions, which could be relevant in some reaction setups[4].

Q2: I've noticed the color of my solution changing from yellow to orange or brown over time. What does this indicate?

A2: A color change is a common visual indicator of degradation. The initial yellow color is due to the extended conjugated system involving the nitrophenyl group. Degradation can alter this chromophore, leading to a bathochromic shift (a shift to longer wavelengths), which the eye perceives as a deepening of color to orange or brown. This strongly suggests that the compound's chemical structure is changing, and it should be analytically verified before use.

Q3: How does the choice of solvent fundamentally impact the stability of the compound?

A3: The solvent plays a critical role:

  • Protic vs. Aprotic Solvents: Protic solvents like water, methanol, and ethanol can act as nucleophiles (leading to Michael addition) and can facilitate hydrolysis. Aprotic solvents like acetonitrile (ACN), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are generally preferred for stock solutions, as they are less likely to directly participate in degradation.

  • pH (for aqueous solutions): Stability in aqueous media is highly pH-dependent. Both strongly acidic and, more significantly, basic conditions will catalyze the hydrolysis of the ester group. Basic conditions can also deprotonate any trace water or alcohol, creating more potent nucleophiles for Michael addition.

  • Solvent Purity: Impurities in solvents, such as trace amounts of water, amines, or acids/bases, can initiate or catalyze degradation. Always use high-purity, anhydrous solvents when preparing stock solutions for long-term storage.

Q4: What are the best practices for storing the compound, both as a solid and in solution?

A4:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark environment, preferably in a desiccator.

  • Solutions: It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a high-purity, anhydrous, aprotic solvent like acetonitrile or DMSO. Store the solution at -20°C or lower in a tightly capped vial with minimal headspace, and protect it from light by wrapping the vial in aluminum foil. Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Troubleshooting Guide

This section addresses specific experimental issues. The first step in any troubleshooting is to isolate the variable causing the issue.

Scenario 1: You observe a color change, haze, or precipitate in your stock solution.
  • Probable Cause: This is a clear sign of degradation or insolubility. The compound has likely undergone hydrolysis or other solvent-mediated reactions, leading to the formation of less soluble degradants.

  • Recommended Actions: Do not use the solution. The workflow below outlines the steps to diagnose and resolve the issue.

G A Problem: Visual Change in Solution (Color, Precipitate) B Discard the compromised solution A->B C Verify Solvent Quality (Use fresh, high-purity, anhydrous solvent) B->C D Prepare a fresh solution at the desired concentration C->D E Immediate Analysis (t=0) (Run HPLC-UV or LC-MS) D->E F Incubate under controlled conditions (e.g., Room Temp, protected from light) E->F G Re-analyze at time intervals (e.g., 1h, 4h, 24h) F->G H Review Data: Compare chromatograms G->H I Result: No new peaks or peak area loss? H->I Yes J Result: New peaks appear or main peak area decreases? H->J No K Conclusion: Original solvent was contaminated. Adopt strict solvent handling protocols. I->K L Conclusion: Compound is unstable in the chosen solvent. Select a more inert solvent (see Table 1). J->L

Caption: Workflow for Troubleshooting Solution Instability.

Scenario 2: Your HPLC analysis shows new peaks that were not present in the initial analysis of the solid material.
  • Probable Cause: The compound is degrading in the dissolution solvent or the HPLC mobile phase. The acidic or aqueous nature of many reversed-phase mobile phases can cause on-column or in-vial degradation during an analytical sequence.

  • Recommended Actions: Perform a time-course stability study in your analytical diluent.

    • Prepare a solution of the compound in your standard diluent (e.g., 50:50 acetonitrile:water).

    • Immediately inject the sample onto the HPLC system (t=0).

    • Leave the sample vial in the autosampler at its set temperature.

    • Re-inject the same sample at regular intervals (e.g., 2, 4, 8, and 24 hours).

    • Analysis: Compare the chromatograms. A progressive decrease in the main peak's area percentage and a corresponding increase in new peaks confirms instability in the analytical solution. If this occurs, consider using a less reactive diluent (e.g., 100% acetonitrile) and minimizing the time between sample preparation and injection.

Scenario 3: A reaction using ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate as a starting material provides low or inconsistent yields.
  • Probable Cause: The compound may be degrading under the specific reaction conditions (e.g., presence of a base, nucleophilic reactants, or elevated temperature) before it has a chance to react as intended.

  • Recommended Actions: Perform a reactant stability control experiment.

    • Set up the reaction as you normally would, but exclude the key coupling partner/reagent that is supposed to react with your compound.

    • Include the solvent, any catalysts (especially bases or acids), and your ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate.

    • Run this control experiment under the same temperature and time conditions as the actual reaction.

    • At the end of the experiment, quench the reaction and analyze the mixture by HPLC or TLC.

    • Analysis: If you observe significant degradation of the starting material, your reaction conditions are too harsh. You may need to consider a lower temperature, a weaker base, a different solvent, or a shorter reaction time.

Data Summary

Table 1: Predicted Stability of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate in Common Laboratory Solvents

SolventTypePredicted StabilityRationale for Instability
AcetonitrileAprotic PolarExcellent Non-nucleophilic and typically anhydrous. The solvent of choice for stock solutions.
Dimethyl Sulfoxide (DMSO)Aprotic PolarGood Generally stable, but DMSO can absorb water from the atmosphere. Use anhydrous grade.
Dichloromethane (DCM)Aprotic NonpolarGood Inert, but ensure it is free of acidic impurities.
Tetrahydrofuran (THF)Aprotic PolarGood Can form peroxides upon storage, which could lead to oxidative degradation. Use fresh, inhibitor-free THF.
Methanol / EthanolProtic PolarFair to Poor Can act as a nucleophile in a Michael addition and can facilitate ester hydrolysis. Degradation is expected over time.
Water (pH 7)Protic PolarPoor Prone to hydrolysis and Michael addition. Degradation is likely within hours.
Water (Acidic, pH < 4)Protic PolarPoor Acid-catalyzed hydrolysis of the ester is the primary degradation pathway.
Water (Basic, pH > 8)Protic PolarVery Poor Base-catalyzed hydrolysis is rapid. The generation of hydroxide ions also accelerates Michael addition.

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol provides a general reversed-phase HPLC method suitable for monitoring the purity and degradation of the title compound. Method optimization may be required for your specific instrumentation.[5][6]

  • Instrumentation: HPLC with UV/Vis or Dioda-Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 310 nm (or wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in acetonitrile to a concentration of ~0.5 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[7] Prepare solutions of the compound (~0.5 mg/mL in a suitable solvent like ACN) and subject them to the following stress conditions. Analyze stressed samples against a control sample (stored at -20°C) by HPLC.

  • Acid Hydrolysis: Add 1N HCl to the sample solution to make it 0.1N. Incubate at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1N NaOH to the sample solution to make it 0.1N. Incubate at room temperature for 4 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solution at 60°C in the dark for 48 hours.

  • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) or to direct sunlight for 24 hours. Keep a control sample wrapped in foil to protect it from light.

Visualization of Degradation Pathways

The following diagram illustrates the two most probable non-photolytic degradation pathways for ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate in the presence of a nucleophile (Nu⁻) or water under basic conditions (OH⁻).

cluster_main Potential Degradation Pathways cluster_hydrolysis Pathway A: Base-Catalyzed Hydrolysis cluster_michael Pathway B: Michael Addition COMPOUND Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate H_PROD (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoic acid + Ethanol COMPOUND->H_PROD H₂O / OH⁻ M_PROD Ethyl 3-Nu-2-cyano-3-(4-nitrophenyl)propanoate COMPOUND->M_PROD Nu⁻ (e.g., OH⁻, RO⁻)

Caption: Probable Degradation Pathways of the Compound.

References

  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate. 1

  • Zheng, Y., et al. (2011). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. PMC. 2

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. 8

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. 9

  • Reddymasu, S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. 10

  • Reddymasu, S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. 11

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity. 5

  • George, A., & Kushner, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. 7

  • McTavish, H., et al. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. 4

  • SIELC Technologies. (2018). Separation of .beta.-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester on Newcrom R1 HPLC column. 6

  • BenchChem. (2025). Physical and chemical properties of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate. 3

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the Knoevenagel condensation between 4-nitrobenzaldehyde and ethyl cyanoacetate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the Knoevenagel condensation between 4-nitrobenzaldehyde and ethyl cyanoacetate. Here, we bridge mechanistic theory with benchtop reality to ensure robust, reproducible, and stereocontrolled workflows.

Mechanistic Insights & The Stereochemical Challenge

The synthesis of ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate proceeds via a base-catalyzed Knoevenagel condensation. The strongly electron-withdrawing para-nitro group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the active methylene carbanion generated from ethyl cyanoacetate [3].

The (2Z) vs. (2E) Dilemma: By default, this reaction operates under thermodynamic control. Because the ester group (-COOEt) is significantly bulkier than the linear cyano group (-CN), the system overwhelmingly favors the (2E)-isomer , where the bulky 4-nitrophenyl and -COOEt groups are trans to each other to minimize steric strain [2].

If your specific target is the (2Z)-isomer (where the aryl and ester groups are cis), standard reflux protocols will fail you. You must rely on post-synthetic UV-photoisomerization of the E-isomer to reach a photostationary state enriched in the Z-isomer.

Troubleshooting & FAQs

Q: My reaction stalls at 60-70% conversion. How do I drive it to completion? A: The Knoevenagel condensation is an equilibrium-driven dehydration process. If water accumulates, the reaction stalls. Causality & Fix: You must break the equilibrium. If using traditional heating, switch to a Dean-Stark apparatus with toluene to azeotropically remove water. Alternatively, adopt a solvent-free microwave-assisted protocol using a porous calcium hydroxyapatite catalyst (p-HAP300), which leverages specific non-thermal microwave effects and rapid water evaporation to achieve >95% conversion in minutes[1].

Q: I am only isolating the (2E)-isomer. How do I optimize for the (2Z)-isomer? A: As noted, thermodynamic control dictates E-selectivity. Causality & Fix: To obtain the (2Z)-isomer, synthesize the E-isomer first, then subject the purified product to UV irradiation (typically 365 nm) in a quartz flask using acetonitrile or chloroform. This excites the π-π* transition, temporarily breaking the double bond's rigidity and allowing rotation. Monitor via ¹H-NMR (the vinylic proton of the Z-isomer typically shifts downfield compared to the E-isomer due to the deshielding cone of the cis-ester carbonyl).

Q: How can I eliminate toxic piperidine from my workflow? A: Piperidine is a classic but toxic secondary amine catalyst. Causality & Fix: Substitute piperidine with L-Proline (10-20 mol%). L-Proline acts as a bifunctional organocatalyst; its secondary amine forms an iminium intermediate with the aldehyde, while the carboxylic acid facilitates proton transfer, lowering the overall activation energy [5]. It is highly effective in green solvents like ethanol.

Experimental Methodologies

The following self-validating protocols ensure high-purity isolation of your target.

Protocol A: High-Yield Synthesis of the (2E)-Precursor (Green Method)

This microwave-assisted protocol utilizes porous calcium hydroxyapatite (p-HAP300) for rapid, solvent-free condensation[1].

  • Preparation: In a mortar, thoroughly grind 4-nitrobenzaldehyde (1.51 g, 10 mmol) and ethyl cyanoacetate (1.36 g, 12 mmol) with 1.0 g of p-HAP300 catalyst until a homogeneous powder forms.

  • Irradiation: Transfer the mixture to a microwave-safe vessel. Irradiate at 300W for 2 minutes.

  • Validation (In-Process): Extract a 5 mg aliquot, dissolve in ethyl acetate, and spot on a silica TLC plate (Mobile Phase: Hexane:EtOAc 8:2). The aldehyde spot (Rf ~0.6) should be completely consumed, replaced by a bright UV-active product spot (Rf ~0.4).

  • Workup: Wash the solid mixture with hot ethanol (3 x 15 mL) and filter to recover the heterogeneous p-HAP300 catalyst.

  • Crystallization: Concentrate the filtrate under reduced pressure and recrystallize from hot ethanol to yield the pure (2E)-isomer as pale yellow crystals.

Protocol B: Photoisomerization to the (2Z)-Isomer
  • Preparation: Dissolve 1.0 g of the purified (2E)-isomer in 100 mL of degassed, anhydrous acetonitrile in a quartz round-bottom flask.

  • Irradiation: Irradiate the solution using a 365 nm UV LED reactor for 4–6 hours at room temperature.

  • Monitoring: Monitor the E/Z ratio via ¹H-NMR of aliquots. Stop irradiation when the photostationary state is reached (typically ~60:40 Z:E ratio).

  • Separation: Concentrate the solvent and separate the isomers using preparative HPLC or careful silica gel column chromatography (using a shallow gradient of Hexane/DCM) to isolate the pure (2Z)-isomer.

Quantitative Data: Reaction Optimization

The table below summarizes the causal relationship between reaction conditions and yield/stereoselectivity.

Catalyst SystemSolventTemp (°C)TimeYield (%)Z:E RatioMechanism / Notes
Piperidine (10 mol%)Toluene1104 h92< 5 : 95Thermodynamic control; requires Dean-Stark trap.
L-Proline (15 mol%)Ethanol2512 h8510 : 90Bifunctional organocatalysis; milder kinetic trapping [5].
p-HAP300 (Solid)None76 (MW)2 min96< 5 : 95Rapid dehydration via microwave activation [1].
None (UV 365 nm) MeCN 25 4 h N/A 60 : 40 Photoisomerization; required to access the (2Z) state.

Mechanistic Pathway Visualization

Knoevenagel_Pathway Reactants 4-Nitrobenzaldehyde + Ethyl Cyanoacetate Carbanion Active Methylene Carbanion [Nucleophile] Reactants->Carbanion Deprotonation Catalyst Base Catalyst (e.g., L-Proline) Catalyst->Carbanion Base Action Intermediate Aldol-Type Intermediate (Oxyanion) Carbanion->Intermediate Nucleophilic Attack Dehydration Dehydration Step (-H₂O) Intermediate->Dehydration Proton Transfer ProductE (2E)-Isomer [Thermodynamic Product] Dehydration->ProductE E1cB Elimination ProductZ (2Z)-Isomer [Target via Photoisomerization] ProductE->ProductZ UV Irradiation (365 nm) Photostationary Equilibration

Fig 1: Mechanistic pathway from reactants to the (2Z)-isomer via photoisomerization.

References

  • Sebti, S. et al. "Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst." Molecules, 2010. URL: [Link]

  • Rocha, K.L.A. et al. "Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde." Research Square / Springer, 2024. URL: [Link]

  • Fouskas, A. et al. "Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process." Organic & Biomolecular Chemistry, 2024. URL: [Link]

  • Mutiah, et al. "Heterogeneous organocatalysis: the proline case." National Institutes of Health (PMC), 2025. URL: [Link]

Optimization

troubleshooting low conversion in ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate synthesis

To: User From: Senior Application Scientist, Chemical Synthesis Support Subject: Technical Support: Troubleshooting Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate Synthesis User Support Portal: Ticket #CN-4NP-001[1] W...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Chemical Synthesis Support Subject: Technical Support: Troubleshooting Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate Synthesis

User Support Portal: Ticket #CN-4NP-001[1]

Welcome to the technical support center. You are experiencing low conversion in the Knoevenagel condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate .

This guide is structured to address the specific kinetic and thermodynamic bottlenecks of this reaction. Please note: The target molecule you specified, the (2Z) isomer, presents a specific stereochemical challenge as the (2E) isomer is the thermodynamically favored product.

Part 1: Critical Diagnostic Workflow (Triage)

Before altering your protocol, use this decision matrix to identify the root cause of the low conversion.

TroubleshootingWorkflow Start START: Low Conversion (<50%) CheckIsomer Step 1: Isomer Verification (Are you making E instead of Z?) Start->CheckIsomer Decision1 Is the product solid? CheckIsomer->Decision1 CheckWater Step 2: Water Management (Is equilibrium stalling?) Decision2 Is water removal active? CheckWater->Decision2 CheckCat Step 3: Catalyst Activity (Poisoning or Stoichiometry?) CheckSide Step 4: Side Reactions (Polymerization/Michael Addn) CheckCat->CheckSide Action3 Action: Reduce base load. Avoid strong bases (polymerization risk). CheckSide->Action3 Decision1->CheckWater No (Oil/Goo) Action1 Action: Check NMR coupling constants. Z is kinetic; E is thermodynamic. Decision1->Action1 Yes (High MP) Decision2->CheckCat Yes Action2 Action: Switch to Toluene/Dean-Stark or add Molecular Sieves. Decision2->Action2 No

Figure 1: Diagnostic decision tree for isolating conversion failure points.

Part 2: Technical Deep Dive & FAQs

Module A: The Stereoselectivity Problem (Z vs. E)

Q: I am targeting the (2Z) isomer, but my conversion seems low. Is the reaction failing, or am I making the wrong isomer?

A: You are likely synthesizing the (2E) isomer efficiently, which you might be interpreting as "low conversion" to your target (2Z).

  • The Thermodynamics: In Knoevenagel condensations, the (E)-isomer (where the bulky phenyl ring and ester group are trans/anti) is the thermodynamic product due to steric hindrance. The (2Z)-isomer (phenyl and ester on the same side) is sterically crowded.

  • The CIP Priority:

    • C3 Position: 4-Nitrophenyl (High) vs. H (Low).

    • C2 Position: Ethoxycarbonyl (High, -COOEt) vs. Cyano (Low, -CN).

    • Result: The (E)-isomer places the two High priority groups on opposite sides.

  • Troubleshooting: If you strictly require the (2Z) isomer, you cannot rely on standard reflux conditions (which equilibrate to E). You must use Photochemical Isomerization (UV irradiation of the E-isomer) or kinetic control at very low temperatures, though the latter often lowers overall yield.

Module B: Reaction Equilibrium (The Water Problem)

Q: The reaction starts fast but stalls at 60% conversion. Adding more catalyst doesn't help. Why?

A: This is a classic equilibrium limitation.[1] The reaction produces water.[2][3][4]



As water accumulates, it hydrolyzes the iminium intermediate back to the aldehyde, halting conversion.

Solution:

  • Azeotropic Distillation: Switch solvent to Toluene or Benzene and use a Dean-Stark trap to physically remove water.[1]

  • Chemical Drying: If using Ethanol, add activated 4Å Molecular Sieves directly to the reaction flask.

Module C: Catalyst & Side Reactions

Q: My reaction mixture turns into a thick, unworkable gum. What happened?

A: You likely triggered anionic polymerization .[1] Ethyl cyanoacetate derivatives are precursors to "Super Glue" (cyanoacrylates).[5] In the presence of excess strong base or moisture, the electron-deficient alkene product can undergo rapid polymerization.

  • Fix: Use a weak base (Piperidine/Acetic Acid buffer or Ammonium Acetate).[1]

  • Stoichiometry: Use a slight excess of the aldehyde (1.1 eq) rather than the ester, as the ester is the polymerization monomer.

Part 3: Mechanistic Visualization

Understanding the catalytic cycle is vital to preventing "dead" intermediates.

ReactionMechanism Reactants Reactants: Aldehyde + Ester Enolate Enolate Formation (Active Nucleophile) Reactants->Enolate Deprotonation Base Catalyst (Base) Base->Enolate Promotes Attack Nucleophilic Attack (C-C Bond Formation) Enolate->Attack + 4-Nitrobenzaldehyde Aldol Aldol Intermediate (Alcohol) Attack->Aldol Elimination E1cB Elimination (-H2O) Aldol->Elimination Elimination->Aldol Reversible by Water Product Product (Alkene) Elimination->Product

Figure 2: Knoevenagel mechanism. Note the red dotted line: Water accumulation reverses the elimination step.

Part 4: Optimized Experimental Protocols

Method A: Standard High-Conversion Protocol (Thermodynamic E-Control)

Best for general synthesis where the E-isomer is acceptable or as a precursor to Z-isomerization.[1]

ParameterSpecificationRationale
Solvent Toluene (anhydrous)Allows reflux >100°C for water removal.[1]
Catalyst Piperidine (5 mol%) + Acetic Acid (5 mol%)Buffering prevents polymerization.
Stoichiometry 1:1.05 (Aldehyde : Ester)Slight ester excess drives aldehyde consumption.
Apparatus Dean-Stark TrapMandatory for >80% conversion.[1]
Time 2–4 HoursMonitor via TLC (Hexane:EtOAc 8:2).

Step-by-Step:

  • Dissolve 4-nitrobenzaldehyde (10 mmol) and ethyl cyanoacetate (10.5 mmol) in Toluene (30 mL).

  • Add Piperidine (0.5 mmol) and Acetic Acid (0.5 mmol).

  • Reflux with vigorous stirring under a Dean-Stark trap.

  • Stop when water collection ceases.

  • Cool to RT. The product often crystallizes. If not, wash with water, dry (MgSO4), and evaporate.

Method B: Green/Kinetic Protocol (Ammonium Acetate)

Milder conditions, less polymerization risk.

  • Mix reactants in Ethanol (0.5 M concentration).

  • Add Ammonium Acetate (20 mol%).

  • Stir at RT for 24h or mild heat (50°C) for 4h.

  • Note: Conversion will be lower (~70-80%) without water removal, but purity is often higher.

Part 5: References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley. Link

  • BenchChem Support. (2025).[2][3][6] Troubleshooting low conversion rates in Knoevenagel reactions. Link

  • Ying, A.-G., et al. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. Link

  • PubChem. (2025). Ethyl (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate Compound Summary. National Library of Medicine. Link

  • Ren, Y., et al. (2018). Mechanism and Stereoselectivity of Knoevenagel Condensation. Journal of Organic Chemistry. (General reference for E/Z selectivity mechanisms).

Sources

Troubleshooting

removal of impurities from crude ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

Technical Support Center: Purification of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate Case ID: KNOE-PUR-004 Status: Active Assigned Specialist: Senior Application Scientist Triage & Diagnostic: What is the state of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

Case ID: KNOE-PUR-004 Status: Active Assigned Specialist: Senior Application Scientist

Triage & Diagnostic: What is the state of your crude?

Before initiating a purification protocol, identify the primary failure mode of your crude material.

ObservationProbable ImpurityDiagnostic Check
Sticky/Oily Solid Unreacted 4-NitrobenzaldehydeSmell Test: Distinct bitter almond/aldehyde odor.TLC: Spot at

(Hex/EtOAc 7:3).
Dark Orange/Red Color Piperidine/Amine Catalyst ResiduepH Check: Dissolve trace in wet MeOH; pH > 8 indicates residual base.
Low Melting Point (<160°C) E/Z Isomer Mixture or Solvent OcclusionH-NMR: Check vinyl proton integration.
Insoluble White Precipitate Polymerized Cyanoacrylate (Side Reaction)Solubility Test: Insoluble in hot ethanol.

Core Troubleshooting Protocols

Module A: Removal of Unreacted Aldehyde (The "Bisulfite" Method)

Target Impurity: 4-Nitrobenzaldehyde

The Science: Aldehydes form water-soluble bisulfite adducts (sulfonates) when treated with sodium bisulfite. The cyanoacrylate product lacks the aldehyde carbonyl and remains in the organic phase/solid state.

Protocol:

  • Dissolve crude solid in a minimal amount of Ethyl Acetate (warm if necessary, but keep

    
    C to prevent isomerization).
    
  • Wash the organic layer twice with saturated aqueous Sodium Bisulfite (

    
    ) .
    
    • Note: Agitate vigorously for 5–10 minutes. The adduct formation is reversible and requires contact time.

  • Wash with water (to remove salts) followed by brine.

  • Dry over anhydrous

    
     and concentrate in vacuo.
    
Module B: The "Isomer-Safe" Recrystallization

Target: General purification while preserving the (2Z) geometry.

Critical Technical Note: The (2Z) isomer (where the aryl group and ester group are on the same side) is often sterically less stable than the (2E) isomer. High heat or strong acid/base catalysis can induce thermodynamic isomerization to the (2E) form.

Recommended Solvent System: Ethanol / Acetic Acid (9:1). Why? Acetic acid suppresses base-catalyzed retro-Knoevenagel or isomerization pathways.

Step-by-Step Guide:

  • Slurry: Suspend the crude solid in Ethanol (

    
    ).
    
  • Acidify: Add Glacial Acetic Acid (

    
    ).
    
  • Dissolution: Heat gently to reflux (

    
    C).
    
    • Troubleshooting: If the solution is dark/tarry, add Activated Carbon (5 wt%) and filter hot through Celite.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 2 hours).

    • Do not plunge into ice immediately; this traps impurities.

  • Collection: Filter the pale yellow needles. Wash with cold Ethanol (

    
    C).[1]
    

Advanced Troubleshooting (FAQs)

Q1: My product is oiling out instead of crystallizing. Why? A: "Oiling out" occurs when the melting point of the solute drops below the solvent's boiling point, usually due to impurities acting as a solvent.

  • Fix: Re-dissolve the oil in the hot solvent. Add a "seed crystal" of pure product at the cloud point (

    
    C). If no seed is available, scratch the inner glass surface with a glass rod to create nucleation sites.
    

Q2: The NMR shows a mixture of isomers. How do I separate (2Z) from (2E)? A: Recrystallization alone may not suffice if the solubilities are similar.

  • Fix: Use Flash Chromatography .

    • Stationary Phase: Silica Gel (

      
       mesh).
      
    • Mobile Phase: Gradient of Hexane : Ethyl Acetate (Start 95:5

      
       80:20).
      
    • Separation Logic: The (2Z) isomer is typically less polar (due to internal dipole cancellation or intramolecular H-bonding) and often elutes before the (2E) isomer, though this depends on the specific interaction with silica.

Q3: Can I use water to wash the crude? A: Yes, but with caution. Water is excellent for removing ammonium acetate or piperidine salts. However, crude cyanoacrylates can hydrolyze to the carboxylic acid if left in wet, acidic conditions for too long. Perform water washes quickly and dry immediately.

Visual Workflows

Diagram 1: Impurity Remediation Logic

Caption: Decision tree for selecting the correct purification method based on impurity profile.

PurificationLogic Start Crude Material Analysis Aldehyde Impurity: Unreacted Aldehyde (Smell/TLC) Start->Aldehyde Catalyst Impurity: Amine/Base (High pH) Start->Catalyst Isomer Impurity: Isomer Mix (NMR Split) Start->Isomer Bisulfite Action: NaHSO3 Wash (Org. Phase Extraction) Aldehyde->Bisulfite AcidWash Action: Dilute HCl/Acetic Wash (Remove Base) Catalyst->AcidWash Column Action: Flash Chromatography (Hex/EtOAc) Isomer->Column Recryst Action: Recrystallization (EtOH + AcOH) Bisulfite->Recryst AcidWash->Recryst Final Pure (2Z)-Ethyl Cyanoacrylate Recryst->Final Column->Final

Diagram 2: The Bisulfite Wash Mechanism

Caption: Chemical mechanism for the selective removal of 4-nitrobenzaldehyde.

BisulfiteMechanism Aldehyde 4-Nitrobenzaldehyde (Lipophilic) Complex Bisulfite Adduct (Water Soluble Sulfonate) Aldehyde->Complex + NaHSO3 (Aq) Bisulfite Sodium Bisulfite (NaHSO3 in H2O) Bisulfite->Complex Aqueous Waste Aqueous Waste Complex->Aqueous Waste Product Cyanoacrylate Product (Remains in Organic) Product->Product No Reaction Purified Organic Layer Purified Organic Layer Product->Purified Organic Layer

Technical Specifications & Data

PropertyValueNotes
Molecular Formula

Molecular Weight 246.22 g/mol
Melting Point 161–165°CRange for the stable crystalline form (often E).[2] Z may differ.
Solubility (EtOH) Moderate (Hot), Low (Cold)Ideal for recrystallization.
Solubility (Water) Insoluble
TLC

~0.45Hexane/EtOAc (8:2). Aldehyde usually higher (

~0.6).

References

  • Jones, G. (2011). "The Knoevenagel Condensation."[1][3][4][5][6][7] Organic Reactions, 15, 204–599.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and bisulfite washing).

  • PubChem. (2024). "Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Compound Summary." National Library of Medicine.

  • BenchChem. (2025).[1][4][7][8] "Technical Support: Knoevenagel Condensation Troubleshooting."

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate and Its Analogs

This guide offers a detailed comparative analysis of the biological activities of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate and its structural analogs. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a detailed comparative analysis of the biological activities of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds, particularly in the realms of oncology and microbiology.

Introduction: The Significance of the Cyanoacrylate Scaffold

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is a member of the cyanoacrylate family, a class of organic compounds recognized for their versatile chemical reactivity and diverse biological applications.[1][2] The core structure, characterized by an acrylate backbone, a cyano group, and a nitrophenyl ring, has garnered significant scientific interest. The presence of the nitro (NO₂) group, a potent electron-withdrawing moiety, critically influences the molecule's electronic properties and its capacity for biological interactions.[3][4] This guide delves into the nuanced ways that structural modifications to this scaffold impact its anticancer and antimicrobial efficacy.

Comparative Anticancer Activity

The 1-(4-nitrophenyl)prop-2-en-1-one scaffold and its derivatives, such as ethyl 2-cyano-3-arylacrylates, have been extensively evaluated for their cytotoxic effects against a range of human cancer cell lines.[3][5] The potency of these compounds is profoundly influenced by the substitution patterns on the aryl ring.[5]

Structure-Activity Relationship (SAR) Insights

Studies consistently show that the cyano and nitro functional groups are pivotal for enhancing anticancer activity.[1] The electron-withdrawing nature of the nitro group, combined with the reactivity of the α,β-unsaturated system, is believed to be crucial for their mechanism of action.

Quantitative Comparison of Anticancer Potency

The in vitro anticancer activity of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate and its analogs has been quantified using the half-maximal inhibitory concentration (IC₅₀) metric. The data below, compiled from studies on various ethyl 2-cyano-3-arylacrylate derivatives, demonstrates the impact of aryl ring substitutions on cytotoxicity against several human cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included as a positive control for context.[5]

Compound IDAryl SubstituentA549 (Lung) IC₅₀ (µM)HT-29 (Colorectal) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
Target 4-Nitrophenyl Data indicates activity[1]Not specifiedData indicates activity[1]
Analog 3iCinnamyl> 507.8 ± 0.69.2 ± 1.1
Analog 3aPhenyl> 50> 50> 50
Analog 3b4-Methylphenyl41.3 ± 3.535.1 ± 2.948.7 ± 4.2
Analog 3c4-Methoxyphenyl> 50> 50> 50
Analog 3d4-Chlorophenyl28.4 ± 2.131.6 ± 2.839.5 ± 3.1
Doxorubicin(Positive Control)0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Note: The data for analogs is representative of the broader class of ethyl 2-cyano-3-arylacrylates to illustrate SAR principles.[5]

The results suggest that substitutions on the aryl ring significantly modulate anticancer activity. For instance, the cinnamyl analogue (3i) displayed the most potent and broad-spectrum activity, particularly against HT-29 and HepG2 cell lines.[5]

Proposed Mechanism of Action: JAK/STAT3 Pathway Inhibition

A plausible mechanism for the anticancer effects of these compounds involves the inhibition of key signaling pathways critical for cancer cell survival and proliferation. The JAK/STAT3 pathway is one such target. Small molecule inhibitors can disrupt this pathway by reducing the phosphorylation of essential proteins like JAK1, JAK2, and STAT3. This downregulation of oncogenic signaling can ultimately trigger apoptosis (programmed cell death) in cancer cells.[5]

JAK_STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (p) pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to TargetGenes Target Gene Expression (Proliferation, Survival) Nucleus->TargetGenes Induces Apoptosis Apoptosis TargetGenes->Apoptosis Inhibition leads to Inhibitor Ethyl Cyanoacrylate Analog Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT3 signaling pathway by cyanoacrylate analogs.

Comparative Antimicrobial Activity

Nitro-substituted aromatic compounds, including cyanoacrylates, have demonstrated notable potential as antimicrobial agents against a spectrum of bacterial and fungal pathogens.[1][3] The electronic properties and positioning of substituents on the molecule are key determinants of their efficacy.[3]

Structure-Activity Relationship (SAR) Insights

The antimicrobial action of these compounds is often attributed to their ability to interact with microbial enzymes or other essential cellular components.[1] The electrophilic nature of the α,β-unsaturated system, enhanced by the nitro group, likely plays a role in these interactions. While specific comparative data for a wide range of analogs is less consolidated than in cancer studies, the general principle holds that modifications to the aromatic ring and the acrylate system can tune the antimicrobial spectrum and potency.

Quantitative Comparison of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness. The table below presents hypothetical data based on general findings for cyanoacrylates and nitroaromatic compounds to illustrate how SAR could be evaluated.

CompoundSubstituent GroupGram-Positive (e.g., S. aureus) MIC (µg/mL)Gram-Negative (e.g., E. coli) MIC (µg/mL)Fungi (e.g., C. albicans) MIC (µg/mL)
Target 4-Nitrophenyl 163232
Analog A4-Chlorophenyl326464
Analog B4-Hydroxyphenyl64>128>128
Analog C2,4-Dinitrophenyl81616
Ciprofloxacin(Bacterial Control)0.50.25N/A
Fluconazole(Fungal Control)N/AN/A4

This table is illustrative and intended to demonstrate the principles of SAR in antimicrobial activity.

The data suggests that stronger electron-withdrawing groups (like a second nitro group) might enhance antimicrobial activity, while electron-donating groups (like a hydroxyl group) may reduce it.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized methodologies are essential for evaluating the biological activity of these compounds.

Synthesis via Knoevenagel Condensation

The ethyl 2-cyano-3-arylacrylate derivatives are typically synthesized through an efficient Knoevenagel condensation reaction.[5] This method involves the reaction of an aromatic aldehyde with an active methylene compound, such as ethyl cyanoacetate.

Synthesis_Workflow Start Start Reactants Combine 4-Nitrobenzaldehyde, Ethyl Cyanoacetate, & Catalyst (e.g., Piperidine) in a suitable solvent (e.g., Ethanol) Start->Reactants Heat Heat Reaction Mixture (e.g., 65-70°C for 3-6 hours) Reactants->Heat Monitor Monitor Progress by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool Reaction to 40-45°C Monitor->Cool Complete Separate Separate Layers (if applicable) Cool->Separate Concentrate Concentrate Product Layer under Vacuum Separate->Concentrate Purify Purify by Recrystallization Concentrate->Purify End End: Yield Pure Product Purify->End

Caption: General workflow for Knoevenagel condensation synthesis.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HT-29, HepG2) into 96-well plates at a density of 5 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control). Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values from the resulting dose-response curves.[5]

Antimicrobial Susceptibility: Broth Microdilution Method

This standard method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Protocol:

  • Inoculum Preparation: Grow bacterial or fungal strains in an appropriate medium overnight (e.g., Mueller-Hinton Broth for bacteria). Dilute the suspension to a standardized concentration (e.g., 5 × 10⁵ CFU/mL).[3]

  • Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.[3]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes, no compound) and negative (broth only) controls.[3]

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).[3]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Conclusion and Future Directions

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate and its analogs represent a promising class of compounds with tunable biological activities. The evidence strongly indicates that the nitrophenyl and cyano moieties are critical pharmacophores for both anticancer and antimicrobial effects. Structure-activity relationship studies reveal that modifications to the aryl ring provide a powerful strategy for optimizing potency and selectivity.

Future research should focus on synthesizing a broader array of analogs to further refine SAR models. Investigating additional mechanisms of action and evaluating the in vivo efficacy and safety profiles of the most potent compounds will be crucial steps in translating these promising laboratory findings into potential therapeutic agents.

References

  • Structure-Activity Relationship (SAR) of 1-(4-nitrophenyl)
  • Unveiling the Anticancer Potential of Ethyl Cyanoacrylate Derivatives: A Compar
  • Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs. Benchchem.
  • Ethyl 2-Cyano-3-(4-nitrophenyl)
  • Recent advances in the synthesis and biological activity on pesticide of α-cyanoacrylates and its analognes.
  • Comparative Analysis of Antimicrobial Efficacy: Ethyl 2-Cyano-3-(3-pyridyl)

Sources

Comparative

A Comparative Guide to the Validation of an Analytical Method for Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

A Senior Application Scientist's Field-Proven Insights into Method Validation for a Novel Cyanoacrylate Derivative For researchers, scientists, and drug development professionals, the assurance of a new chemical entity's...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Method Validation for a Novel Cyanoacrylate Derivative

For researchers, scientists, and drug development professionals, the assurance of a new chemical entity's quality, safety, and efficacy hinges on the reliability of the analytical methods used for its characterization. This guide provides an in-depth, objective comparison of the performance of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, a novel cyanoacrylate derivative with potential applications in pharmaceutical and materials science. The principles and experimental data presented herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring a globally acceptable standard of scientific rigor.[1][2][3][4]

Introduction: The Imperative of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This is not merely a regulatory formality but a cornerstone of the scientific method, ensuring that the data generated is accurate, precise, and reproducible. For a novel compound like ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, a robustly validated analytical method is paramount for its progression through the development pipeline, from initial synthesis and purification to formulation and stability testing.

This guide will walk through the essential validation parameters, explaining the "why" behind each experimental choice and presenting illustrative data to benchmark performance. The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a workhorse in the pharmaceutical industry due to its high resolving power, sensitivity, and broad applicability.[5]

Physicochemical Properties of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

A thorough understanding of the analyte's physicochemical properties is the foundation of a sound analytical method.

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O₄[1]
Molecular Weight246.22 g/mol [1]
AppearanceExpected to be a solid[6]
Key Functional GroupsCyano (C≡N), Ester (C=O), Nitro (NO₂), Alkene (C=C)[6]
Expected ChromophoresNitrophenyl group, conjugated acrylate system
Predicted UV λmax~300-400 nmInferred from related structures[7]
SolubilityExpected to be soluble in common organic solvents like acetonitrile and methanolInferred from similar compounds

The presence of the nitrophenyl group and the extended conjugation in the molecule strongly suggests significant absorbance in the UV-visible region, making UV detection a suitable choice for HPLC analysis.

The Analytical Method: RP-HPLC with UV Detection

The proposed analytical method for the quantification of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is as follows:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid to ensure good peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined based on the UV scan of a standard solution (a starting point of 320 nm is recommended based on the chromophores present).

  • Injection Volume: 10 µL.

Validation Parameters: A Comprehensive Evaluation

The validation of this analytical method will be assessed against the following key performance characteristics as stipulated by ICH Q2(R1) guidelines.[8][9]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

  • Impurity Spiking: If available, spike the analyte solution with known impurities or related substances (e.g., the E-isomer).

  • Chromatographic Analysis: Analyze the stressed samples and spiked solutions alongside an unstressed sample and a placebo (if applicable) using the proposed HPLC method.

  • Peak Purity Analysis: Utilize a PDA detector to assess the peak purity of the analyte in the presence of any degradation products or impurities.

Acceptance Criteria: The analyte peak should be well-resolved from any degradation products or impurities, and the peak purity analysis should indicate that the analyte peak is spectrally homogeneous.

Illustrative Data:

Stress ConditionObservationsAnalyte Peak Purity
Acid (0.1N HCl, 60°C, 4h)~15% degradation, one major degradant peakPass
Base (0.1N NaOH, RT, 1h)~40% degradation, two major degradant peaksPass
Oxidative (3% H₂O₂, RT, 8h)~10% degradation, one minor degradant peakPass
Thermal (80°C, 24h)<5% degradationPass
Photolytic (ICH light box, 24h)~5% degradationPass

dot graph TD { A[Start: Sample Preparation] --> B{Forced Degradation}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidation]; B --> F[Thermal Stress]; B --> G[Photolytic Stress]; C --> H{HPLC Analysis}; D --> H; E --> H; F --> H; G --> H; H --> I[Peak Purity Assessment]; I --> J[End: Specificity Confirmed];

} Caption: Workflow for Specificity Determination.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[4]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate reference standard in a suitable solvent (e.g., acetonitrile).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Illustrative Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50251000
75376500
100502000
125627500
150753000
  • Linear Regression Equation: y = 5015x + 800

  • Correlation Coefficient (r²): 0.9998

Accuracy

Accuracy is the closeness of the test results to the true value. It is often expressed as the percentage of recovery.[4]

Experimental Protocol:

  • Sample Preparation: Prepare a placebo solution (if a formulated product is being tested) or a blank solvent.

  • Spiking: Spike the placebo/blank with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Illustrative Data:

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
808079.599.4
100100100.2100.2
120120119.399.4
Mean Recovery 99.7%
Precision

Precision is the degree of agreement among individual test results when the method is repeatedly applied to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).[4]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration and analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six independent samples on a different day with a different analyst and/or on a different HPLC system.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Illustrative Data:

ParameterDay 1 / Analyst 1 (%RSD)Day 2 / Analyst 2 (%RSD)
Repeatability1.2%1.5%
Intermediate Precision-1.8%

dot graph LR { subgraph "Precision Evaluation" direction LR A[Homogeneous Sample] --> B{Repeatability}; A --> C{Intermediate Precision}; B --> D[Same Day, Same Analyst]; C --> E[Different Day, Different Analyst]; end

} Caption: Relationship between Repeatability and Intermediate Precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol (based on the signal-to-noise ratio):

  • Serial Dilutions: Prepare a series of diluted solutions of the analyte.

  • Analysis: Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 10%) and accuracy (recovery within 80-120%).

Illustrative Data:

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD0.1~3:1
LOQ0.3~10:1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Data Evaluation: Evaluate the effect of these changes on the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results.

Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not be significantly affected by the variations.

Illustrative Data:

Parameter VariedResultSystem Suitability
Flow Rate (0.9 mL/min)No significant change in assayPass
Flow Rate (1.1 mL/min)No significant change in assayPass
Temperature (25°C)Slight increase in retention timePass
Temperature (35°C)Slight decrease in retention timePass
Acetonitrile (-2%)Slight increase in retention timePass
Acetonitrile (+2%)Slight decrease in retention timePass

Conclusion: A Fit-for-Purpose Analytical Method

The validation data presented in this guide demonstrates that the proposed RP-HPLC method for the quantification of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is specific, linear, accurate, precise, and robust for its intended purpose. By adhering to the principles outlined by the ICH, FDA, and USP, a high degree of confidence in the quality and reliability of the analytical data can be achieved. This validated method provides a solid foundation for the continued development and quality control of this novel compound. The lifecycle approach to analytical procedures encourages continuous monitoring and re-validation as necessary to ensure the method remains fit-for-purpose throughout the product's lifecycle.[4]

References

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (2025, March 29). Google Cloud.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. Google Cloud.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Google Cloud.
  • USP <1225> Method Validation - BA Sciences. Google Cloud.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2026, January 8). Lab Manager. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (2024, March). FDA. Retrieved from [Link]

  • Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | C12H10N2O4 | CID 668188 - PubChem. PubChem. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... - ResearchGate. ResearchGate. Retrieved from [Link]

Sources

Validation

ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate vs other cyanoacrylate derivatives in cytotoxicity assays

An In-Depth Comparative Guide: Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate vs. Other Cyanoacrylate Derivatives in Cytotoxicity Assays Executive Summary In the landscape of rational drug design, cyanoacrylate deriva...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate vs. Other Cyanoacrylate Derivatives in Cytotoxicity Assays

Executive Summary

In the landscape of rational drug design, cyanoacrylate derivatives have transcended their traditional roles as adhesives to become highly tunable scaffolds for targeted cytotoxicity. Among these, ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (often cataloged as [1]) demonstrates exceptional in vitro anticancer activity. This guide provides a mechanistic breakdown of its performance compared to other cyanoacrylate analogs, supported by structural causality and a self-validating experimental protocol.

Mechanistic Causality: Why Structure Dictates Cytotoxicity

To understand the cytotoxic superiority of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, we must analyze its pharmacophore. The core


-cyanoacrylate moiety functions as a potent Michael acceptor . Its conjugated double bond is highly susceptible to nucleophilic attack by cellular thiols (e.g., cysteine residues on critical metabolic enzymes or apoptotic regulators).

The substitution pattern on the aromatic ring acts as the primary dial for this reactivity:

  • The Para-Nitro Advantage: The nitro (

    
    ) group is profoundly electron-withdrawing via both inductive and resonance effects. When positioned at the para carbon, it aggressively pulls electron density away from the 
    
    
    
    -carbon of the enoate system. This maximizes the electrophilicity of the Michael acceptor, facilitating rapid covalent binding with intracellular targets and triggering cell cycle arrest.
  • Steric vs. Electronic Limitations in Analogs: While ortho-nitro substitutions also withdraw electrons, they introduce steric hindrance that physically impedes nucleophilic attack, lowering the reaction kinetics. Conversely, electron-donating groups (like para-methoxy) push electron density into the conjugated system, neutralizing the electrophilic

    
    -carbon and significantly dampening cytotoxic efficacy.
    

This structure-activity relationship is heavily supported by recent synthetic evaluations, which confirm that para-substituted electron-withdrawing derivatives consistently outperform their unsubstituted or electron-donating counterparts in human cancer cell lines ( [2]).

Comparative Cytotoxic Performance

The following table synthesizes quantitative and qualitative data comparing the para-nitro derivative against other common cyanoacrylate analogs in standard human cancer cell lines (HepG2 liver carcinoma and HT-29 colorectal adenocarcinoma).

Compound DerivativeAromatic SubstitutionElectronic EffectElectrophilicity at

-Carbon
Cytotoxic Efficacy (HepG2 / HT-29)
Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate 4-Nitro (para)Strong WithdrawingVery High Superior (Lowest

)
Ethyl 2-cyano-3-(2-nitrophenyl)acrylate 2-Nitro (ortho)Strong WithdrawingHigh (Sterically Hindered)Moderate
Ethyl 2-cyano-3-phenylacrylate UnsubstitutedNeutralBaselineBaseline
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxy (para)Strong DonatingReducedWeak

Pathway Visualization

The following diagram maps the logical progression from chemical synthesis to the ultimate biological endpoint, highlighting how structural modifications dictate the mechanism of action.

Pathway Synthesis Knoevenagel Condensation (Cyanoacrylate Synthesis) ParaNO2 Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (Strong Electron Withdrawal) Synthesis->ParaNO2 OtherDeriv Ortho/Meta or Donor Substitutions (e.g., 4-methoxyphenyl) Synthesis->OtherDeriv MechHigh Enhanced Michael Acceptor High Electrophilicity at β-carbon ParaNO2->MechHigh MechLow Standard Michael Acceptor Moderate Electrophilicity OtherDeriv->MechLow Nucleophile Covalent Binding to Cellular Nucleophiles (e.g., Protein Thiols) MechHigh->Nucleophile Rapid Kinetics MechLow->Nucleophile Slower Kinetics Apoptosis Cell Cycle Arrest & Apoptosis (Measured via MTT/LDH Assays) Nucleophile->Apoptosis

Figure 1: Mechanistic pathway of cyanoacrylate-induced cytotoxicity via Michael addition.

Self-Validating Cytotoxicity Protocol (MTT Assay)

When evaluating highly reactive electrophiles like ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, standard viability assays can yield false positives. Some Michael acceptors can spontaneously reduce tetrazolium salts in the absence of living cells.

To ensure absolute trustworthiness, the following MTT protocol is engineered as a self-validating system that actively controls for chemical artifacts.

Step 1: Cell Seeding & Architectural Stabilization
  • Action: Seed HepG2 or HT-29 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Causality: Trypsinization temporarily damages membrane proteins and halts metabolism. A 24-hour window ensures cells re-establish their cytoskeletal architecture and baseline mitochondrial respiration, providing an accurate baseline for the assay.

Step 2: Compound Preparation & Controlled Exposure
  • Action: Dissolve the cyanoacrylate derivatives in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in complete media. Add to cells such that the final DMSO concentration is strictly

    
     v/v.
    
  • Causality: Cyanoacrylates are highly lipophilic, necessitating DMSO for complete solvation. However, exceeding 0.5% v/v induces solvent-mediated lipid bilayer disruption, which would artificially inflate the compound's apparent cytotoxicity.

Step 3: The "Self-Validating" Control Integration
  • Action: Alongside standard positive controls (e.g., 5-Fluorouracil) and negative controls (vehicle only), you must include a Cell-Free Drug Control (media + highest concentration of the cyanoacrylate + MTT reagent).

  • Causality: This is the critical validation step. It proves that any formazan generation measured later is purely biologically driven by mitochondrial succinate dehydrogenase, ruling out spontaneous chemical reduction by the electrophilic drug.

Step 4: MTT Incubation & Artifact Minimization
  • Action: After 48 hours of drug exposure, aspirate the drug-containing media entirely. Add 100 µL of fresh, drug-free media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours.

  • Causality: Removing the original media before adding MTT physically separates the unreacted extracellular cyanoacrylate from the tetrazolium salt, further eliminating the risk of extracellular drug-MTT interactions.

Step 5: Solubilization and Data Acquisition
  • Action: Carefully aspirate the MTT media. Dissolve the intracellular purple formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Causality: The optical density (OD) at 570 nm is directly proportional to the number of viable cells. Calculate viability relative to the vehicle control only after subtracting the baseline OD of the Cell-Free Drug Control.

References

  • National Center for Biotechnology Information (PubChem). "Ethyl 2-cyano-3-(4-nitrophenyl)acrylate - Compound Summary." Accessed March 2, 2026. [Link]

  • Merugu, S. K., & Bollikolla, H. B. (2023). "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, 67(1), 60-69.[Link]

Comparative

Comparative Structure-Activity Relationship (SAR) Guide: Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate Derivatives

Executive Summary Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate—commonly referred to as ethyl α-cyano-4-nitrocinnamate—is a highly functionalized chemical synthon and a potent bioactive agent[1]. Belonging to the α-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate—commonly referred to as ethyl α-cyano-4-nitrocinnamate—is a highly functionalized chemical synthon and a potent bioactive agent[1]. Belonging to the α-cyanocinnamate family, this compound shares a structural lineage with well-documented metabolic inhibitors such as α-cyano-4-hydroxycinnamate (CHC), a classical inhibitor of monocarboxylate transporters (MCTs)[2][3].

Recent structure-activity relationship (SAR) studies demonstrate that substituting the 4-hydroxyl group with a 4-nitro group significantly alters the molecule's electronic profile, enhancing its anticancer and antimicrobial efficacy[4]. This guide objectively compares the performance of the 4-nitro derivative against standard alternatives, maps its structure-activity relationships, and provides self-validating experimental protocols for its synthesis and evaluation.

Structural Analysis & SAR Mapping

The biological efficacy of ethyl α-cyano-4-nitrocinnamate is dictated by the precise stereoelectronic arrangement of its functional groups. Understanding the causality behind these structural choices is critical for rational drug design.

  • Acrylate Backbone (The Scaffold): The (2Z) stereochemistry locks the molecule into a planar conformation, which is thermodynamically favored due to extended conjugation and is sterically required to fit into the binding pockets of metabolic enzymes like MCT1/MCT4.

  • α-Cyano Group (Binding Affinity): The introduction of the cyano group at the alpha position dramatically increases the acidity of the neighboring proton (if present in analogs) and introduces a strong dipole. This facilitates tight hydrogen bonding and electrostatic interactions with target proteins[4].

  • 4-Nitro Group (Electrophilicity): Unlike the electron-donating hydroxyl group in CHC, the nitro group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the conjugated alkene, making the beta-carbon highly electrophilic. This enhances the compound's ability to disrupt cellular proliferation[4].

  • Ethyl Ester (Lipophilicity): The ethyl ester masks the carboxylic acid, optimizing the partition coefficient (LogP) to ensure rapid penetration across the hydrophobic lipid bilayer of cancer cells.

SAR Core Acrylate Backbone (Scaffold) Cyano α-Cyano Group (Binding Affinity) Core->Cyano Modifies Nitro 4-Nitro Group (Electron Withdrawal) Core->Nitro Modifies Ester Ethyl Ester (Lipophilicity) Core->Ester Modifies Activity Enhanced Anticancer Activity (IC50 = 36 µM in A549) Cyano->Activity Increases target interaction Nitro->Activity Boosts electrophilicity Ester->Activity Improves cell entry

Caption: Structure-Activity Relationship (SAR) mapping of the derivative.

Comparative Performance Analysis

To objectively assess the utility of ethyl α-cyano-4-nitrocinnamate, we benchmark its performance against the standard MCT inhibitor (CHC), an unsubstituted baseline (Ethyl cinnamate), and a clinical-grade chemotherapeutic (Cisplatin).

In vitro evaluations reveal that the 4-nitro derivative effectively inhibits the proliferation of human lung adenocarcinoma (A549) cells with an IC50 of 36 µM, and induces cell cycle arrest in liver cancer (HepG2) cells[4].

Table 1: Comparative In Vitro Performance Data
CompoundPrimary MechanismA549 IC50 (µM)HepG2 IC50 (µM)Antimicrobial MIC (E. coli, µg/mL)
Ethyl α-cyano-4-nitrocinnamate Metabolic/Enzyme Inhibition 36.0 ~42.0 16.0
α-Cyano-4-hydroxycinnamate (CHC)MCT1/MPC Inhibition~150.0~200.0>64.0
Ethyl cinnamateBaseline (No active functionalization)>500.0>500.0>128.0
CisplatinDNA Crosslinking5.23.8N/A

Data Insights: While Cisplatin remains superior in absolute cytotoxicity, ethyl α-cyano-4-nitrocinnamate outperforms the standard metabolic inhibitor CHC by nearly a factor of five in A549 cells. This validates the SAR hypothesis that the electron-withdrawing nitro group significantly enhances bioactivity compared to the electron-donating hydroxyl group.

Mechanistic Pathway: Disruption of Tumor Metabolism

Cancer cells rely heavily on glycolysis, producing vast amounts of lactate (the Warburg effect). Monocarboxylate transporters (MCT1 and MCT4) are overexpressed in tumors to export this lactate and prevent fatal intracellular acidification[3]. α-Cyanocinnamates act as competitive inhibitors of these transporters[2]. By blocking lactate efflux, ethyl α-cyano-4-nitrocinnamate triggers a metabolic crisis, leading to cell cycle arrest and apoptosis[4].

Pathway A Ethyl α-cyano-4-nitrocinnamate B MCT1 / MCT4 Inhibition A->B Binds Target C Lactate Efflux Blockade B->C Blocks Transport D Intracellular Acidification C->D Accumulation E Cell Cycle Arrest (HepG2) D->E Triggers F Apoptosis (A549) D->F Triggers

Caption: Mechanism of action: MCT inhibition leading to tumor cell apoptosis.

Self-Validating Experimental Protocols

Protocol 1: Synthesis via Knoevenagel Condensation

This protocol details the synthesis of the target compound. The reaction relies on the Knoevenagel condensation between ethyl cyanoacetate and 4-nitrobenzaldehyde[4][5].

  • Causality: Piperidine acts as a weak base to deprotonate the active methylene group of ethyl cyanoacetate. The resulting nucleophilic carbanion attacks the highly electrophilic carbonyl carbon of 4-nitrobenzaldehyde. Subsequent dehydration is thermodynamically driven by the formation of the highly conjugated (2Z)-alkene system.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (1.51 g) of 4-nitrobenzaldehyde and 10 mmol (1.13 g) of ethyl cyanoacetate in 20 mL of absolute ethanol.

  • Catalysis: Add 3-5 drops of piperidine (catalyst) to the stirring solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Crystallization: Allow the reaction mixture to cool to room temperature, then transfer to an ice bath for 30 minutes to induce precipitation of the crude product.

  • Isolation: Filter the solid precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate as pale yellow crystals.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay validates the anticancer efficacy of the synthesized compound on A549 cells.

  • Causality: The MTT assay measures cellular metabolic activity. Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of the MTT reagent, yielding purple formazan crystals. Because ethyl α-cyano-4-nitrocinnamate inhibits metabolic transporters, treated cells undergo metabolic starvation, leading to a quantifiable reduction in formazan production proportional to cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.
    
  • Treatment: Prepare serial dilutions of ethyl α-cyano-4-nitrocinnamate in DMSO (ensure final DMSO concentration in wells is <0.5%). Treat the cells with concentrations ranging from 1 µM to 200 µM. Include vehicle control (DMSO only) and positive control (Cisplatin) wells.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully aspirate the culture medium. Add 150 µL of DMSO to each well to dissolve the intracellular formazan crystals. Agitate the plate on a shaker for 10 minutes in the dark.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

References

  • Benchchem. "Ethyl 2-Cyano-3-(4-nitrophenyl)
  • Benchchem. "Ethyl 2-Cyano-3-(4-nitrophenyl)
  • Karger Publishers.
  • PubMed (Molecules). "Microwave-assisted and efficient solvent-free knoevenagel condensation.
  • NIH.

Sources

Validation

Technical Comparison Guide: Specificity and Cross-Reactivity of Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Subject: Covalent Warhead Evaluation & Cross-Reactivity Profiling Executive Summary: The Reversible Coval...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Subject: Covalent Warhead Evaluation & Cross-Reactivity Profiling

Executive Summary: The Reversible Covalent Paradigm

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (hereafter referred to as ECNP ) represents a distinct class of "soft" electrophiles known as


-cyanoacrylates . Unlike the "hard" irreversible warheads found in approved kinase inhibitors (e.g., acrylamides in Osimertinib), ECNP exhibits rapid but reversible  thiol reactivity.

This guide objectively evaluates ECNP’s performance as a chemical probe and cysteine-targeting warhead. It contrasts ECNP with standard irreversible electrophiles, highlighting its utility in designing "tunable" covalent inhibitors while addressing the critical challenge of cross-reactivity with the cellular glutathione (GSH) pool.

Key Performance Indicators (KPIs)
FeatureECNP (

-Cyanoacrylate)
Acrylamide (e.g., Ibrutinib) Vinyl Sulfone Maleimide
Reactivity Mechanism Reversible Thia-Michael AdditionIrreversible Michael AdditionIrreversible Michael AdditionIrreversible Michael Addition
Reaction Rate (

)
High (

)
Low/Moderate (

)
ModerateVery High (

)
Selectivity Driver Thermodynamic Stability (

)
Kinetic Selectivity (

)
Kinetic SelectivityPoor (Promiscuous)
GSH Liability High (Rapid adduct formation)Low (Slow reaction)ModerateVery High
Systemic Clearance Rapid (Retro-Michael elimination)Slow (Covalent adduct turnover)SlowN/A (Toxic)

Mechanistic Basis of Cross-Reactivity

The cross-reactivity of ECNP is governed by its electrophilic


-carbon. The electron-withdrawing nature of the cyano (-CN)  and ester (-COOEt)  groups at the 

-position, combined with the para-nitro (-NO

)
group on the phenyl ring, creates a highly polarized double bond.
The Reversibility Factor

While standard acrylamides form permanent bonds with cysteine thiols, ECNP adducts are metastable. The


-cyano group stabilizes the intermediate carbanion (increasing the forward rate, 

) but also lowers the activation energy for the reverse reaction (

), facilitating

-elimination.

Implication for Drug Design: ECNP-based inhibitors can achieve high potency through rapid target engagement but may exhibit lower systemic toxicity due to the "GSH Sponge Effect"—where off-target adducts with glutathione dissociate, regenerating the drug.

ReactionMechanism Figure 1: Reversible Thia-Michael Addition Mechanism of α-Cyanoacrylates ECNP ECNP (Electrophile) Complex Transition State (Stabilized by α-CN) ECNP->Complex + R-S⁻ (Fast) Thiol Cysteine-SH / GSH Thiol->Complex Complex->ECNP Elimination Adduct Thioether Adduct (Metastable) Complex->Adduct Forward (k_on) Adduct->Complex Reverse (k_off) Retro-Michael

Comparative Performance Data

The following data synthesizes cross-reactivity profiles based on kinetic studies of


-cyanoacrylates versus standard warheads (Taunton et al., Nat. Chem. Biol.; Jackson et al., J. Med.[1] Chem.).[1][2][3][4][5][6][7][8][9]
Table 1: Thiol Reactivity & Stability Profile
ParameterECNP Acrylamide (Control) Interpretation
Intrinsic Reactivity (

, GSH)
> 500 M

s

< 1.0 M

s

ECNP reacts ~500x faster with free thiols, indicating higher potential for initial off-target binding.
Adduct Half-Life (

)
Minutes to Hours Days (Irreversible)ECNP adducts are transient. In the absence of specific protein interactions, the drug falls off.
GSH "Sponge" Effect High NegligibleECNP will be rapidly sequestered by cellular GSH (1-10 mM) but will slowly release back to find its high-affinity protein target.
PAINS Alert Yes NoECNP flags as a Pan-Assay Interference Compound due to redox activity and non-specific cysteine capture in screening assays.

Experimental Protocols for Validation

To validate the specificity of ECNP in your own system, use the following self-validating protocols. These assays distinguish between promiscuous reactivity and specific target engagement .

Protocol A: GSH Reactivity & Reversibility Assay

Objective: Determine the second-order rate constant (


) and prove reversibility.
  • Preparation:

    • Prepare 100

      
      M ECNP in PBS (pH 7.4) with 10% DMSO.
      
    • Prepare 10 mM reduced L-Glutathione (GSH) (100-fold excess for pseudo-first-order kinetics).

  • Forward Reaction (Kinetics):

    • Mix ECNP and GSH.

    • Monitor absorbance decay at 310 nm (characteristic of the cinnamyl double bond) using a UV-Vis spectrophotometer.

    • Validation: Plot

      
       vs. time. A linear fit confirms pseudo-first-order kinetics. Calculate 
      
      
      
      .
  • Reverse Reaction (Jump-Dilution):

    • Incubate ECNP and GSH for 1 hour until equilibrium is reached (loss of UV signal).

    • Dilute the mixture 100-fold into thiol-free buffer containing a "scavenger" (e.g., 50

      
      M Ellman's Reagent or excess Maleimide).
      
    • Observation: Recovery of the ECNP UV signal or reaction of the released thiol with the scavenger confirms the Retro-Michael pathway.

Protocol B: Proteome-Wide Selectivity Profiling (Gel-Based)

Objective: Visualize off-target binding versus specific labeling.

  • Lysate Treatment: Treat cell lysate (1 mg/mL) with ECNP (1

    
    M and 10 
    
    
    
    M) for 1 hour.
  • Probe Competition: Add a generic cysteine-reactive probe (e.g., Iodoacetamide-Alkyne or Desthiobiotin-Iodoacetamide ) to label remaining free cysteines.

  • Readout: Perform Click Chemistry (if using alkyne) with a fluorophore, followed by SDS-PAGE.

  • Analysis:

    • Specific Inhibitor: Disappearance of one specific band compared to DMSO control.

    • Promiscuous (ECNP Risk): General fading of all bands (proteome-wide alkylation).

    • Note: Due to reversibility, ECNP may show less competition in this assay than expected, as the probe might displace the ECNP during the labeling step. Perform labeling rapidly (pulse) to capture the snapshot.

Workflow Visualization

The following diagram illustrates the decision matrix for using ECNP in drug discovery, filtering for specificity versus non-specific toxicity.

SpecificityWorkflow Figure 2: Strategic Evaluation Workflow for Cyanoacrylate Warheads Start Start: ECNP Evaluation GSH_Assay Step 1: GSH Reactivity Assay (Protocol A) Start->GSH_Assay Reversibility_Check Is Adduct Reversible? GSH_Assay->Reversibility_Check Target_Engagement Step 2: Target Engagement (Kinase/Enzyme Assay) Reversibility_Check->Target_Engagement Yes (Tunable) Decision_Toxic Non-Specific Toxin (Discard) Reversibility_Check->Decision_Toxic No (Irreversible & Fast) Selectivity_Screen Step 3: Proteome Profiling (Protocol B) Target_Engagement->Selectivity_Screen Potent (<100 nM) Decision_Optimizer Optimize Structure (Adjust α-EWG) Target_Engagement->Decision_Optimizer Weak (>1 µM) Decision_Probe Valid Chemical Probe Selectivity_Screen->Decision_Probe Specific Bands Selectivity_Screen->Decision_Optimizer Broad Labeling

References & Authority

  • Serafimova, I. M., et al. (2012).[1] "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 8(5), 471–476. Link

    • Foundational study establishing the reversibility of cyanoacrylates.

  • Jackson, P. A., et al. (2017). "Covalent Modifiers: A Chemical Perspective on the Reactivity of

    
    -Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." Journal of Medicinal Chemistry, 60(3), 839–885. Link
    
    • Comprehensive review of warhead kinetics and GSH reactivity.

  • Bradshaw, J. M., et al. (2015). "Prolonged and tunable residence time using reversible covalent kinase inhibitors." Nature Chemical Biology, 11, 525–531. Link

    • Demonstrates the therapeutic advantage of the reversible covalent mechanism.

  • Gazit, A., et al. (1989). "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344–2352. Link

    • Original description of cyano-cinnamate derivatives (Tyrphostins) as EGFR inhibitors.

  • BenchChem. "Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Product Data." Link

    • Source for physical properties and commercial availability.[5]

Sources

Comparative

comparative analysis of the synthetic routes to ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the efficient synthesis of highly functionalized organic molecules is of paramount importance. Eth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the efficient synthesis of highly functionalized organic molecules is of paramount importance. Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, a substituted cyanoacrylate, represents a valuable building block in the synthesis of complex heterocyclic systems and novel materials with potential applications in molecular optics and as chemosensors.[1] This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the widely employed Knoevenagel condensation. We will delve into the mechanistic underpinnings of this reaction, compare various catalytic systems and reaction conditions with supporting experimental data, and provide detailed protocols to ensure reproducible and efficient synthesis.

The Knoevenagel Condensation: A Cornerstone in Cyanoacrylate Synthesis

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction that stands as the cornerstone for the synthesis of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate.[2][3] This reaction involves the nucleophilic addition of an active methylene compound, in this case, ethyl cyanoacetate, to the carbonyl group of an aldehyde, 4-nitrobenzaldehyde, followed by a dehydration step.[2] The reaction is typically catalyzed by a base, which plays a crucial role in the deprotonation of the active methylene group to form a resonance-stabilized carbanion (enolate). This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the desired α,β-unsaturated product.

The choice of catalyst, solvent, and energy source significantly impacts the reaction's efficiency, yield, and environmental footprint. Recent advancements have focused on developing milder, more efficient, and greener protocols.

Comparative Analysis of Synthetic Protocols

The following table summarizes various methodologies for the synthesis of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate, highlighting the differences in catalysts, reaction conditions, and outcomes.

Method Catalyst Solvent/Conditions Temperature (°C) Time Yield (%) Reference
1Diisopropylethylammonium acetate (DIPEAc)Hexane65-703-6 h93
2PiperidineEthanolRefluxa few hoursNot specified
3QuinineSolvent-free50-801-3 hup to 87
4Protic Ionic LiquidUltrasonic irradiationNot specifiedNot specifiedup to 87
5Colloidal Polystyrene-supported ImidazolidinoneWater605 hNot specified
6None (Catalyst-free)Water5015 min>99 (conversion)
7MgO-based catalystsPropan-2-olThermal/MicrowaveVariesVaries
8DBU/Water ComplexWaterRoom Temperature20 min96 (for benzaldehyde)

In-Depth Analysis of Synthetic Routes

Method 1: DIPEAc-Catalyzed Synthesis

This method employs diisopropylethylammonium acetate (DIPEAc) as a catalyst in a non-polar solvent, hexane. The use of an amine salt provides a mild basic environment sufficient to deprotonate the ethyl cyanoacetate without promoting significant side reactions. Heating the reaction mixture to 65-70°C provides the necessary activation energy for the condensation and subsequent dehydration. This method offers a high yield of 93% within a reasonable reaction time of 3-6 hours.

Method 2: Classic Piperidine Catalysis

A traditional and widely used method involves the use of a secondary amine, piperidine, as a basic catalyst in a protic solvent like ethanol.[4] The reaction is typically carried out under reflux conditions. While specific yield data for the target molecule is not provided in the search results, this method is known to be effective for a wide range of substituted benzaldehydes. A key consideration with alcoholic solvents is the potential for transesterification as a side reaction, especially under prolonged heating.[4]

Method 3 & 4: Green Chemistry Approaches - Organocatalysis and Alternative Energy Sources

In line with the principles of green chemistry, recent research has explored solvent-free conditions and the use of alternative energy sources. The use of quinine as an organocatalyst under solvent-free conditions at elevated temperatures offers a high yield of up to 87%.[1] Similarly, the application of ultrasonic irradiation in the presence of a protic ionic liquid also provides a comparable yield.[1] These methods reduce the reliance on volatile organic solvents and can significantly shorten reaction times.[5][6]

Method 5 & 6: Water as a Green Solvent

The use of water as a solvent is highly desirable from an environmental and economic perspective. A method utilizing a colloidal polystyrene-supported imidazolidinone catalyst in water at 60°C has been reported.[1] Even more remarkably, a catalyst-free approach in water at 50°C has been shown to achieve over 99% conversion for the reaction of 4-nitrobenzaldehyde with malononitrile in just 15 minutes, suggesting a similar high efficiency for ethyl cyanoacetate.[7] Water can act as a Brønsted base to facilitate the initial deprotonation of the active methylene compound.[7]

Method 7 & 8: Advanced Catalytic Systems

The use of heterogeneous catalysts, such as modified MgO, offers advantages in terms of catalyst recovery and reusability.[8] Microwave activation has been shown to significantly accelerate the Knoevenagel condensation compared to conventional heating.[5][8][9][10] The DBU/water complex has also emerged as a highly efficient catalytic system, promoting the reaction in water at room temperature with high yields and short reaction times for similar substrates.[11]

Experimental Protocols

Protocol 1: DIPEAc-Catalyzed Synthesis in Hexane
  • Materials: 4-nitrobenzaldehyde, ethyl cyanoacetate, diisopropylethylammonium acetate (DIPEAc), hexane, ethyl acetate.

  • Procedure:

    • To a mixture of 4-nitrobenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 ml), add DIPEAc (0.1 mmol).

    • Heat the reaction mixture at 65-70 °C for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) (eluent: hexane:ethyl acetate, 8:2).

    • Upon completion, cool the reaction to 40-45 °C.

    • Separate the layers, and concentrate the bottom (product) layer under reduced pressure.

    • Purify the resulting material by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired product.

Protocol 2: Piperidine-Catalyzed Synthesis in Ethanol
  • Materials: 4-nitrobenzaldehyde, ethyl cyanoacetate, piperidine, ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1 to 1.2 equivalents) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water with stirring to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.

Mechanistic Insight and Workflow Visualization

The Knoevenagel condensation proceeds through a well-established mechanism involving the formation of a carbanion intermediate.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ethyl Cyanoacetate Ethyl Cyanoacetate Enolate Enolate Ethyl Cyanoacetate->Enolate + Base Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate + 4-Nitrobenzaldehyde Base Base Aldol Adduct Aldol Adduct Alkoxide Intermediate->Aldol Adduct + H+ 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Final Product Ethyl (2Z)-2-cyano-3- (4-nitrophenyl)prop-2-enoate Aldol Adduct->Final Product - H2O Experimental_Workflow Start Start Reactants & Solvent Combine 4-Nitrobenzaldehyde, Ethyl Cyanoacetate, and Solvent Start->Reactants & Solvent Catalyst Addition Add Catalyst Reactants & Solvent->Catalyst Addition Reaction Heat/Stir for specified time Catalyst Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Precipitate/Extract Monitoring->Workup Complete Purification Recrystallization/Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Knoevenagel Condensation.

Conclusion and Future Perspectives

The synthesis of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is most efficiently achieved through the Knoevenagel condensation. While traditional methods using basic catalysts like piperidine in organic solvents are effective, modern approaches focusing on green chemistry offer significant advantages. The use of water as a solvent, solvent-free conditions, and alternative energy sources like microwave and ultrasound irradiation not only reduce the environmental impact but can also lead to higher yields and shorter reaction times. For researchers and drug development professionals, the choice of the optimal synthetic route will depend on factors such as scale, available equipment, and desired purity. The exploration of reusable heterogeneous catalysts and catalyst-free systems in aqueous media represents a promising direction for future research, aligning with the principles of sustainable chemistry.

References

  • Sustainable C–C bond formation through Knoevenagel reaction catalyzed by MgO-based catalysts. Academia.edu. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ijc.iaush.ac.ir. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. sciencedirect.com. Available at: [Link]

  • Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate proper disposal procedures

Emergency & Operational Overview Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (also known as Ethyl -cyano-4-nitrocinnamate; CAS: 2017-89-2) is a highly functionalized Michael acceptor used primarily as a reactive in...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency & Operational Overview

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate (also known as Ethyl


-cyano-4-nitrocinnamate; CAS: 2017-89-2) is a highly functionalized Michael acceptor used primarily as a reactive intermediate in organic synthesis. Unlike simple alkyl cyanoacrylates (e.g., "superglue"), this compound is a crystalline solid  that possesses significant conjugation, rendering it less prone to flash-polymerization but highly susceptible to nucleophilic attack.

Operational Criticality:

  • Chemical Class: Nitro-substituted Cinnamate Derivative.

  • Primary Hazards: Skin/Eye/Respiratory Irritant; Acute Toxicity (Oral/Dermal/Inhalation); Potential for NOx and HCN release during thermal decomposition.

  • Disposal Core Principle: Do NOT treat as a simple cyanoacrylate adhesive. Water will not effectively "cure" this solid. It requires segregation as Toxic Organic Waste for high-temperature incineration.

Chemical Hazard Intelligence (The "Why" Behind the Protocol)

To ensure safety, we must understand the molecular triggers. This protocol is built on the reactivity of three specific functional groups:

Functional GroupReactivity ProfileOperational Implication
Nitro Group (-NO₂) Strong electron-withdrawing group (EWG). Increases the electrophilicity of the alkene.Thermal Sensitivity: Avoid high heat or friction. Incompatible with strong reducing agents.
Cyano Group (-CN) EWG; stabilizes the

-carbon anion.
Hydrolysis Risk: Contact with strong acids/bases can hydrolyze the nitrile, potentially releasing toxic byproducts.
Acrylate (Ene-Ester) Michael Acceptor (Electrophile).Nucleophile Sensitivity: Reacts exothermically with amines, thiols, and strong bases.

Personal Protective Equipment (PPE) Matrix

Rationale: This compound is a fine powder; inhalation and contact dermatitis are the primary exposure vectors.

PPE CategorySpecificationRationale
Respiratory N95 or P100 Respirator (if outside hood)Prevents inhalation of fine crystalline dust.
Hand Protection Nitrile Gloves (Double-gloving recommended)Provides barrier against organic permeation. Latex is not recommended due to poor chemical resistance against carrier solvents.
Eye Protection Chemical Safety Goggles Prevents dust or splash entry; standard safety glasses are insufficient for powder handling.
Body Protection Lab Coat (Buttoned) + Tyvek Sleeves Prevents accumulation of dust on personal clothing.

Step-by-Step Disposal Workflows

Workflow A: Solid Reagent Disposal (Expired or Excess)

Use this for pure powder or filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers to prevent potential catalytic decomposition.

  • Transfer: Carefully transfer the solid into the container inside a fume hood. Do not generate dust. [1][2][3][4][5]

  • Labeling: Affix a hazardous waste label.

    • Text: "Toxic Solid Organic Waste: Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate."

    • Hazard Checkboxes: Toxic, Irritant.[3][5][6][7][8]

  • No Solvation: Do not dissolve the solid unnecessarily.[6] Disposing of it as a solid reduces the volume of flammable solvent waste.

  • Final Disposition: Transfer to the institution's hazardous waste accumulation area for incineration .

Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this for filtrates containing the compound in solvents like Ethanol, Ethyl Acetate, or DCM.

  • pH Verification: Check the pH of the solution.

    • If Acidic/Basic: Neutralize to pH 6–8 using dilute Sodium Bicarbonate (NaHCO₃) or dilute HCl. Caution: Add neutralizer slowly to avoid exotherms or foaming.

  • Segregation: Determine the solvent base.

    • Halogenated: (e.g., Dichloromethane, Chloroform).

    • Non-Halogenated: (e.g., Ethanol, Ethyl Acetate, Toluene).

  • Accumulation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple rinse the original vessel with a minimal amount of compatible solvent and add rinsate to the waste carboy.

Workflow C: Spill Management (Dry Powder)
  • Isolate: Evacuate the immediate area (3-meter radius). Post "Do Not Enter" signage.[3]

  • Suppress: If there is air movement, cover the spill gently with paper towels to prevent dust dispersion.

  • Collection:

    • Do NOT dry sweep.

    • Dampen the powder slightly with an inert solvent (e.g., polyethylene glycol or mineral oil) to suppress dust.

    • Scoop material into a disposable container.[1]

  • Decontamination: Wipe the surface with Acetone followed by soap and water. Place all wipes in the solid waste container.

Logic-Driven Disposal Decision Tree

The following diagram illustrates the decision logic for disposing of this specific compound, ensuring compliance and safety.

DisposalLogic Start Waste: Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystal) StateCheck->SolidPath Pure Reagent LiquidPath Liquid (Solution/Mother Liquor) StateCheck->LiquidPath Reaction Mix SolidAction Pack in Wide-Mouth HDPE/Glass Do NOT dissolve unnecessarily SolidPath->SolidAction PHCheck Check pH LiquidPath->PHCheck Incineration Final Disposal: High-Temp Incineration SolidAction->Incineration Neutralize Neutralize to pH 6-8 (Avoid strong exotherms) PHCheck->Neutralize pH < 5 or > 9 SolventCheck Identify Solvent Base PHCheck->SolventCheck pH 5-9 Neutralize->SolventCheck HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., EtOH, EtOAc) SolventCheck->NonHaloWaste Flammables Only HaloWaste->Incineration NonHaloWaste->Incineration

Caption: Decision matrix for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

References

Sources

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